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Coulteropine

Cat. No.: B161645
M. Wt: 383.4 g/mol
InChI Key: SWBXJEKOHMOEFV-UHFFFAOYSA-N
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Description

Coulteropine is a protopine-type isoquinoline alkaloid identified in the aerial parts and petals of the Papaver rhoeas L. (corn poppy) plant . This compound is sourced from a plant traditionally used in folk medicine, making it a subject of interest in phytochemical and pharmacological research . As a member of the protopine family, its investigation can contribute to studies on the broader biological activities of plant alkaloids, which have been reported to include antimicrobial and behavioral effects . Research on related extracts of Papaver rhoeas has explored various bioactivities, providing context for the study of its individual alkaloid components like this compound . This product is intended for laboratory research applications only. It is labeled "For Research Use Only," and is not intended for use in diagnostic or therapeutic procedures for humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B161645 Coulteropine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-6-5-13-8-17-20(28-11-26-17)21(24-2)18(13)15(23)7-12-3-4-16-19(14(12)9-22)27-10-25-16/h3-4,8H,5-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBXJEKOHMOEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Unveiling of Coulteropine: A Technical Guide to its Putative Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coulteropine, a natural alkaloid with the molecular formula C₂₁H₂₁NO₆, has been identified in plant species such as Romneya coulteri and Papaver rhoeas. As a member of the protopine class of alkaloids, its chemical architecture holds significant interest for phytochemical and pharmacological research. While detailed, publicly available spectroscopic and isolation data for this compound remain scarce, this technical guide outlines a putative pathway for its complete structure elucidation. This document leverages established methodologies for the analysis of protopine-type alkaloids to provide a comprehensive framework for researchers. The protocols and data presented herein are based on well-documented procedures for analogous compounds and serve as a robust blueprint for the investigation of this compound.

Isolation of this compound

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. Based on general alkaloid extraction procedures from Papaver rhoeas, the following protocol is proposed.

Table 1: Proposed Isolation Protocol for this compound

StepProcedureRationale
1. Extraction Maceration of dried and powdered plant material (e.g., aerial parts of Papaver rhoeas) with methanol at room temperature for 72 hours, followed by filtration.Methanol is a polar solvent effective for extracting a broad range of alkaloids.
2. Acid-Base Extraction The crude methanol extract is concentrated, acidified with 2% HCl, and partitioned with a non-polar solvent (e.g., hexane) to remove fats and waxes. The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane).This exploits the basic nature of alkaloids. In acidic solution, they form salts and remain in the aqueous phase, while neutral and acidic compounds are removed. Basification liberates the free alkaloids, which can then be extracted into an organic solvent.
3. Chromatographic Purification The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC).This separates the complex mixture of alkaloids based on their polarity.
4. Final Purification Fractions containing the target compound (as indicated by TLC comparison with a reference or by subsequent analysis) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC).HPLC provides high-resolution separation to yield the pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of the isolated this compound would rely on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound.

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueExpected ResultInterpretation
HR-ESI-MS [M+H]⁺ ion at m/z 384.1391Corresponds to the molecular formula C₂₁H₂₂NO₆⁺, confirming the molecular weight and elemental composition.
MS/MS Fragmentation Key fragment ionsFragmentation patterns provide crucial information about the connectivity of the molecule. For protopine alkaloids, characteristic cleavages of the ten-membered ring are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed carbon-hydrogen framework of a molecule. While specific data for this compound is not available, the following table presents expected chemical shifts based on the known structure of protopine, a closely related alkaloid.

Table 3: Postulated ¹H and ¹³C NMR Data for this compound

PositionPostulated ¹³C Shift (ppm)Postulated ¹H Shift (ppm, Multiplicity, J in Hz)
1~108.0~6.6 (s)
2~146.0-
3~147.0-
4~101.5~6.7 (s)
4a~128.0-
5~50.0~2.7 (t, J = 6.0)
6~52.0~3.5 (t, J = 6.0)
8~29.0~2.9 (t, J = 6.0)
9~129.0-
10~145.0-
11~148.0-
12~109.0~6.8 (s)
12a~125.0-
13~195.0-
14~35.0~3.8 (s)
N-CH₃~43.0~2.5 (s)
OCH₃--
O-CH₂-O~101.0~5.9 (s)
O-CH₂-O~101.2~6.0 (s)

Note: These are predicted values and would need to be confirmed by experimental data. The presence of an additional methoxy group in this compound compared to protopine would influence the chemical shifts of nearby protons and carbons.

Experimental Protocols for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra would be acquired on a 500 MHz or higher NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be performed on a Q-TOF or Orbitrap mass spectrometer.

Visualizing the Elucidation Workflow and Signaling Pathways

The logical flow of the structure elucidation process and the potential signaling pathways impacted by this compound can be visualized using diagrams.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation plant_material Plant Material (Romneya coulteri / Papaver rhoeas) extraction Solvent Extraction plant_material->extraction Methanol acid_base Acid-Base Partitioning extraction->acid_base chromatography Column Chromatography acid_base->chromatography Crude Alkaloid Extract hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure Proposed Structure ms->structure Molecular Formula & Fragmentation nmr->structure Connectivity & Stereochemistry synthesis Chemical Synthesis structure->synthesis final_structure Confirmed Structure of this compound synthesis->final_structure Comparison of Spectroscopic Data

Caption: Logical workflow for the isolation and structure elucidation of this compound.

signaling_pathway This compound This compound target Molecular Target (e.g., Receptor, Enzyme) This compound->target Binding/Inhibition downstream Downstream Signaling Cascade target->downstream response Cellular Response (e.g., Antimicrobial Activity) downstream->response

Caption: Postulated signaling pathway for the biological activity of this compound.

The comprehensive structural elucidation of this compound, a protopine-type alkaloid, necessitates a systematic approach involving meticulous isolation and purification, followed by in-depth spectroscopic analysis. This technical guide provides a robust framework of the necessary experimental protocols and expected data, drawing parallels from well-characterized analogous compounds. The confirmation of this compound's structure through these proposed methods will be a crucial step in unlocking its full therapeutic potential and will undoubtedly pave the way for further pharmacological investigation and potential drug development.

The Putative Coulteropine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the compound "Coulteropine" is not found in current scientific literature, this technical guide proposes a putative biosynthetic pathway for a novel benzylisoquinoline alkaloid, herein designated as this compound. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biosynthesis of complex plant-derived alkaloids. The proposed pathway is constructed based on well-established principles of isoquinoline alkaloid biosynthesis, primarily drawing from studies on related compounds in the Papaveraceae family.[1][2][3] This guide provides detailed experimental protocols, quantitative data from analogous pathways, and visualizations to facilitate further research and potential synthetic biology applications.

Proposed Structure of this compound

For the purpose of this guide, this compound is hypothesized to be a protoberberine-type alkaloid, a class known for a wide range of pharmacological activities. Its core structure is derived from the benzylisoquinoline scaffold, which originates from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, starting from the amino acid L-tyrosine. The pathway can be divided into three main stages:

  • Formation of the core benzylisoquinoline scaffold.

  • Modification of the scaffold to form the key intermediate (S)-reticuline.

  • Conversion of (S)-reticuline to the final product, this compound.

The initial steps leading to (S)-reticuline are common to the biosynthesis of many benzylisoquinoline alkaloids.[4] The subsequent proposed steps are based on known enzymatic reactions that lead to the formation of protoberberine alkaloids.

Coulteropine_Biosynthesis cluster_0 Core Scaffold Formation cluster_1 Modification to (S)-Reticuline cluster_2 Conversion to this compound L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine N-Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N-Methylcoclaurine Reticuline (S)-Reticuline N-Methylcoclaurine->Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Tetrahydrocolumbamine (S)-Tetrahydro- columbamine Scoulerine->Tetrahydrocolumbamine This compound This compound Tetrahydrocolumbamine->this compound

Caption: Putative biosynthetic pathway of this compound from L-Tyrosine.

Quantitative Data from Analogous Pathways

The following tables summarize quantitative data for enzymes analogous to those proposed in the this compound biosynthesis pathway. This data is compiled from studies on well-characterized benzylisoquinoline alkaloid pathways in various plant species.

Table 1: Kinetic Properties of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein)Source Organism
Norcoclaurine synthase (NCS)Dopamine1802.5Coptis japonica
Norcoclaurine 6-O-methyltransferase (6OMT)(S)-Norcoclaurine2.511.8Coptis japonica
Coclaurine N-methyltransferase (CNMT)(S)-Coclaurine3.216.7Coptis japonica
N-methylcoclaurine 3'-hydroxylase (CYP80B1)(S)-N-Methylcoclaurine1.50.2Papaver somniferum
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)3'-hydroxy-N-methylcoclaurine5011.2Coptis japonica
Berberine bridge enzyme (BBE)(S)-Reticuline1.41.9Eschscholzia californica
Scoulerine 9-O-methyltransferase (SOMT)(S)-Scoulerine2.825.7Coptis japonica

Table 2: Metabolite Concentrations in Cell Cultures

MetaboliteConcentration (µg/g dry weight)Plant Species
(S)-Reticuline5.2Papaver somniferum
(S)-Scoulerine15.8Coptis japonica
Berberine8,200Coptis japonica
Sanguinarine1,200Argemone mexicana[1]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the identification and characterization of enzymes and genes in a putative alkaloid biosynthesis pathway.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of a specific enzyme in the pathway.

Protocol for a Methyltransferase (e.g., 6OMT, CNMT, 4'OMT, SOMT):

  • Enzyme Extraction:

    • Homogenize 1 g of plant tissue (e.g., roots, cell culture) in 5 mL of extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 5 mM EDTA, 10% glycerol).

    • Centrifuge at 15,000 x g for 20 min at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Assay Mixture (100 µL total volume):

    • 50 µL of enzyme extract

    • 10 µL of substrate (e.g., (S)-Norcoclaurine for 6OMT) at varying concentrations (for Km determination) or a saturating concentration (for Vmax).

    • 10 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) (specific activity ~50 mCi/mmol).

    • 30 µL of assay buffer (e.g., 100 mM Tris-HCl pH 7.5).

  • Incubation:

    • Incubate the mixture at 30°C for 30 min.

  • Product Extraction:

    • Stop the reaction by adding 50 µL of 2 M HCl.

    • Extract the radioactive product with 500 µL of ethyl acetate.

    • Centrifuge and transfer the organic phase to a new tube.

  • Quantification:

    • Evaporate the ethyl acetate and redissolve the residue in a small volume of methanol.

    • Quantify the radioactivity using liquid scintillation counting.

    • Calculate enzyme activity based on the amount of radioactive product formed per unit time per mg of protein.

Gene Cloning and Heterologous Expression

Objective: To isolate the gene encoding a biosynthetic enzyme and produce the recombinant protein for functional characterization.

Gene_Cloning_Workflow RNA_Extraction Total RNA Extraction from Plant Tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Protein_Expression Induction of Protein Expression Transformation->Protein_Expression Protein_Purification Purification of Recombinant Protein Protein_Expression->Protein_Purification Functional_Assay Functional Assay of Purified Enzyme Protein_Purification->Functional_Assay

Caption: Experimental workflow for gene cloning and functional characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue known to produce the target alkaloids using a commercial kit.

    • Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) primers.

  • PCR Amplification:

    • Design degenerate primers based on conserved sequences of known related enzymes or use specific primers if sequence information is available from transcriptomic data.

    • Perform PCR using the synthesized cDNA as a template.

  • Cloning:

    • Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression).

  • Heterologous Expression:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

  • Protein Purification and Functional Assay:

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Perform enzyme assays as described in section 4.1 to confirm the function of the recombinant protein.

Metabolite Analysis using HPLC-MS

Objective: To identify and quantify the intermediates and final products of the biosynthesis pathway.

Protocol:

  • Metabolite Extraction:

    • Grind 100 mg of plant tissue in liquid nitrogen.

    • Extract with 1 mL of 80% methanol by vortexing and sonication.

    • Centrifuge at 13,000 x g for 15 min.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Couple the HPLC to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode for identification and multiple reaction monitoring (MRM) mode for quantification.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra with authentic standards.

    • Quantify compounds by generating a standard curve with known concentrations of authentic standards.

Conclusion

This technical guide provides a foundational framework for the investigation of the putative this compound biosynthetic pathway. The proposed pathway, based on established principles of isoquinoline alkaloid biosynthesis, offers a scientifically grounded starting point for future research. The detailed experimental protocols and compiled quantitative data are intended to equip researchers with the necessary tools and information to explore this and other novel alkaloid biosynthetic pathways, ultimately contributing to the fields of drug discovery and metabolic engineering.

References

Coulteropine: An Analysis of Available Cytotoxicity Data on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for "Coulteropine" did not yield any publicly available data regarding its cytotoxicity profile on human cell lines, its mechanism of action, or any associated experimental protocols. This suggests that "this compound" may be a novel, proprietary, or potentially hypothetical compound not yet described in scientific literature.

To fulfill the user's request for an in-depth technical guide, this report will proceed by using a well-documented natural compound, Leptocarpin , as a representative example. Leptocarpin is a sesquiterpene lactone with established cytotoxic and apoptotic effects on various human cancer cell lines. The following sections will provide a detailed overview of Leptocarpin's cytotoxicity, the experimental methods used for its characterization, and the signaling pathways it modulates, adhering to the specified formatting requirements.

Cytotoxicity Profile of Leptocarpin on Human Cancer Cell Lines

Leptocarpin has demonstrated significant cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined through various in vitro assays.

Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer5.8MTT Assay[1]
JurkatT-cell Leukemia4.2MTT Assay[1]
MOLT-4T-cell Leukemia3.9MTT Assay[1]
HL-60Promyelocytic LeukemiaNot specifiedNot specified[2]

Note: The IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.[3]

Experimental Protocols

The determination of the cytotoxic effects of compounds like Leptocarpin involves standardized experimental protocols. The most common of these is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a general guideline for assessing cell viability and cytotoxicity.

1. Cell Sample Preparation:

  • Culture human cancer cell lines (e.g., HeLa, Jurkat) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells and perform a cell count.

  • Wash the cells and resuspend them in fresh medium to the desired concentration.

  • Seed a quantitative amount of the cell suspension into the wells of a 96-well plate.

  • Incubate the plate to allow for cell adherence and growth.[5]

2. Compound Treatment:

  • Prepare a stock solution of Leptocarpin in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the Leptocarpin stock solution to obtain a range of desired concentrations.

  • Add equal volumes of the diluted compound to the respective wells on the 96-well plate.

  • Include control wells:

    • Negative Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Medium only, without cells.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.[5]

3. MTT Reagent Addition and Incubation:

  • Prepare a solution of MTT in phosphate-buffered saline (PBS).

  • Add the MTT solution to each well of the 96-well plate.

  • Incubate the plate for a few hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.[4]

4. Formazan Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

5. Data Analysis:

  • Correct for background absorbance by subtracting the reading from the blank control wells.

  • Calculate the percentage of cell viability for each concentration of Leptocarpin relative to the negative control.

  • Plot the percentage of cell viability against the log of the Leptocarpin concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, Jurkat) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Leptocarpin Serial Dilutions treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance calculation Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Signaling Pathways Modulated by Leptocarpin

Leptocarpin has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] This process is mediated through specific signaling pathways. One of the key mechanisms identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer development and progression by promoting cell proliferation and survival. By inhibiting NF-κB, Leptocarpin can promote apoptosis in cancer cells.

The apoptotic process induced by Leptocarpin also involves the intrinsic or mitochondrial pathway. This is evidenced by the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

Leptocarpin-Induced Apoptosis Signaling Pathway

G cluster_cell Cancer Cell Leptocarpin Leptocarpin NFkB_pathway NF-κB Pathway Leptocarpin->NFkB_pathway inhibition Mitochondrion Mitochondrion Leptocarpin->Mitochondrion induces stress Apoptosis Apoptosis NFkB_pathway->Apoptosis prevents Cyt_c Cytochrome c (release) Mitochondrion->Cyt_c Caspase3 Caspase-3 (activation) Cyt_c->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathway of Leptocarpin-induced apoptosis.

References

Genotoxicity Assessment of Coulteropine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature and toxicology databases yielded no specific genotoxicity data for a compound identified as "Coulteropine." The following in-depth technical guide has been constructed to serve as a representative model for the genotoxicity assessment of a novel chemical entity, using this compound as a hypothetical subject. The experimental protocols, data, and visualizations presented herein are illustrative and based on established methodologies in genetic toxicology.

Introduction

The assessment of genotoxicity is a critical step in the safety evaluation of any new chemical entity intended for human use, including pharmaceuticals, industrial chemicals, and agricultural products. Genotoxicity refers to the ability of a substance to damage DNA, leading to mutations or chromosomal aberrations, which can have serious health consequences, including carcinogenicity and heritable diseases. A standard battery of tests is typically employed to evaluate the genotoxic potential of a compound across different endpoints: gene mutation, chromosomal damage (clastogenicity), and DNA strand breaks.

This guide provides a comprehensive overview of a standard genotoxicity testing battery as it would be applied to a hypothetical compound, this compound. It details the experimental protocols for key assays, presents illustrative data in a structured format, and visualizes the experimental workflows and relevant cellular pathways.

Summary of Genotoxicity Assays for this compound

A battery of in vitro and in vivo tests is recommended to assess the genotoxic potential of a compound thoroughly. The standard assays include:

  • Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test: To assess chromosomal damage.

  • In Vitro Alkaline Comet Assay: To detect DNA strand breaks.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: To evaluate genotoxicity in a whole animal system.

  • In Vivo Mammalian Chromosomal Aberration Test: To assess clastogenicity in vivo.

The results of these assays provide a comprehensive profile of a compound's potential to interact with genetic material.

Data Presentation: Hypothetical Genotoxicity Data for this compound

The following tables summarize hypothetical quantitative data from the genotoxicity assessment of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) - Revertant Colonies per Plate

This compound Conc. (µ g/plate )TA98 (-S9)TA98 (+S9)TA100 (-S9)TA100 (+S9)TA1535 (-S9)TA1537 (+S9)
Vehicle Control25 ± 430 ± 5120 ± 12135 ± 1515 ± 312 ± 2
128 ± 533 ± 6125 ± 14140 ± 1617 ± 414 ± 3
530 ± 635 ± 5130 ± 15145 ± 1718 ± 315 ± 4
1032 ± 575 ± 8135 ± 16280 ± 2520 ± 430 ± 5
5035 ± 6150 ± 15140 ± 18550 ± 4022 ± 565 ± 8
10040 ± 7280 ± 22145 ± 17850 ± 6025 ± 6120 ± 12
Positive Control250 ± 20450 ± 35800 ± 651200 ± 90150 ± 15250 ± 20*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. -S9: without metabolic activation; +S9: with metabolic activation.

Table 2: In Vitro Micronucleus Test in Human Peripheral Blood Lymphocytes

This compound Conc. (µM)% Micronucleated Binucleated Cells (-S9)% Micronucleated Binucleated Cells (+S9)Cytotoxicity (% of Control)
Vehicle Control1.2 ± 0.31.5 ± 0.4100
101.4 ± 0.41.8 ± 0.598
251.8 ± 0.52.5 ± 0.695
503.5 ± 0.85.8 ± 1.285
1006.2 ± 1.110.5 ± 1.870
2009.8 ± 1.518.2 ± 2.555
Positive Control15.5 ± 2.125.1 ± 3.060

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Table 3: In Vitro Alkaline Comet Assay in TK6 Cells

This compound Conc. (µM)% Tail DNA (-S9)% Tail DNA (+S9)
Vehicle Control2.5 ± 0.83.1 ± 1.0
103.0 ± 1.14.5 ± 1.2
254.8 ± 1.58.2 ± 1.8
508.5 ± 2.115.6 ± 2.5
10015.2 ± 3.028.9 ± 4.1
Positive Control25.8 ± 4.545.3 ± 5.8*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Table 4: In Vivo Micronucleus Test in Mouse Bone Marrow

Dose (mg/kg)% Micronucleated Polychromatic Erythrocytes (24h)% Micronucleated Polychromatic Erythrocytes (48h)
Vehicle Control0.18 ± 0.050.20 ± 0.06
500.22 ± 0.070.25 ± 0.08
1000.45 ± 0.100.55 ± 0.12
2000.85 ± 0.151.10 ± 0.20
Positive Control2.50 ± 0.302.80 ± 0.35

*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemicals that can cause gene mutations.[1][2]

Objective: To evaluate the potential of this compound and its metabolites to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[3]

Methodology:

  • Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA are used to detect various types of mutations.[3]

  • Metabolic Activation: The assay is performed both in the absence (-S9) and presence (+S9) of a rat liver homogenate (S9 fraction) to simulate metabolic activation in mammals.[3]

  • Procedure:

    • This compound is dissolved in a suitable solvent (e.g., DMSO).

    • A range of concentrations of this compound, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background count.[1]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis prep_this compound Dissolve this compound in Solvent mix Mix this compound, Bacteria, and Top Agar (with/without S9) prep_this compound->mix prep_bacteria Prepare Bacterial Cultures (e.g., TA98, TA100) prep_bacteria->mix prep_s9 Prepare S9 Mix (for +S9 condition) prep_s9->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Ames Test Experimental Workflow
In Vitro Mammalian Cell Micronucleus Test

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[4]

Objective: To determine if this compound induces micronuclei formation in cultured mammalian cells.

Methodology:

  • Cell Line: Human peripheral blood lymphocytes or a suitable cell line like TK6 or CHO cells are used.[5]

  • Metabolic Activation: The test is conducted with and without S9 metabolic activation.

  • Procedure:

    • Cells are exposed to various concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9, or for a longer period (e.g., 24 hours) without S9.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[4]

    • Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[6]

In_Vitro_Micronucleus_Workflow cluster_culture Cell Culture & Exposure cluster_treatment Treatment & Harvesting cluster_analysis Analysis culture_cells Culture Mammalian Cells (e.g., Lymphocytes) expose Expose Cells to this compound (with/without S9) culture_cells->expose add_cytob Add Cytochalasin B to Block Cytokinesis expose->add_cytob harvest Harvest, Fix, and Stain Cells add_cytob->harvest score Score Micronuclei in Binucleated Cells (Microscopy) harvest->score analyze Statistical Analysis score->analyze

In Vitro Micronucleus Test Workflow
Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]

Objective: To assess the potential of this compound to cause DNA single-strand breaks, double-strand breaks, and alkali-labile sites.[7]

Methodology:

  • Cell Line: Any eukaryotic cell line can be used; TK6 or V79 cells are common choices.[9]

  • Procedure:

    • Cells are treated with this compound at various concentrations.

    • Individual cells are embedded in a thin layer of agarose on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.

    • The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis is performed, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

  • Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail (% Tail DNA), which is proportional to the amount of DNA damage.[10]

Comet_Assay_Workflow cluster_exposure Cell Treatment cluster_slide_prep Slide Preparation cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis treat_cells Treat Cells with This compound embed Embed Cells in Agarose on Slide treat_cells->embed lyse Lyse Cells to Remove Membranes embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electrophorese Electrophoresis unwind->electrophorese stain Stain with Fluorescent Dye electrophorese->stain visualize Visualize 'Comets' (Microscopy) stain->visualize quantify Quantify % Tail DNA visualize->quantify

Alkaline Comet Assay Workflow

Signaling Pathways in Genotoxicity

Genotoxic agents can activate complex cellular signaling pathways in response to DNA damage. A key pathway involves the p53 tumor suppressor protein.

p53_Pathway This compound This compound (Genotoxic Stress) DNA_Damage DNA Damage (e.g., Strand Breaks) This compound->DNA_Damage ATM_ATR Sensor Proteins (ATM/ATR Kinases) DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (p21 activation) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax activation) p53->Apoptosis DNA_Repair DNA Repair (GADD45 activation) p53->DNA_Repair

Simplified p53-Mediated DNA Damage Response

Conclusion

This technical guide outlines a standard framework for assessing the genotoxic potential of a hypothetical compound, this compound. Based on the illustrative data, this compound demonstrates mutagenic potential in the Ames test, particularly after metabolic activation. It also induces chromosomal damage, as indicated by the positive results in both the in vitro and in vivo micronucleus assays, and causes DNA strand breaks as shown by the comet assay. These findings would suggest that this compound is a genotoxic agent. Further investigation into its mechanism of action and a comprehensive risk assessment would be necessary to determine its safety for human use. The protocols and workflows presented here provide a robust foundation for conducting such an evaluation for any novel chemical entity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the pharmacological properties of Coulteropine and related protopine alkaloids. This guide synthesizes current knowledge, presenting quantitative data, experimental methodologies, and cellular signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid identified in plant species such as Romneya coulteri and Papaver rhoeas.[] Structurally, it belongs to the protopine class of alkaloids, a group known for a diverse range of biological activities.[2] While specific research on this compound is limited, its classification as a protopine alkaloid allows for the extrapolation of pharmacological properties from better-studied members of this family, most notably protopine itself. This guide will focus on the known attributes of protopine and its related alkaloids as a predictive framework for understanding the potential of this compound. Protopine has demonstrated a wide array of pharmacological effects, including analgesic, anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[3][4]

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of these alkaloids is crucial for their study and application.

PropertyThis compoundProtopine
Molecular Formula C₂₁H₂₁NO₆[]C₂₀H₁₉NO₅[3]
Molecular Weight 383.4 g/mol []353.37 g/mol [3]
Class Protopine alkaloid[2]Protopine alkaloid
Appearance Powder[]White to off-white powder[3]
Solubility Data not availableSoluble in DMSO (10mM)[3]

Pharmacological Activities of Protopine Alkaloids

The protopine alkaloid scaffold is associated with a multitude of pharmacological effects, suggesting a rich potential for therapeutic development. The primary activities are summarized below.

Antimicrobial Activity
Analgesic and Anti-inflammatory Effects

Protopine exhibits significant analgesic properties, potentially mediated through opioid and α-adrenergic signaling pathways, as well as the inhibition of calcium ion channels.[3][4] Its anti-inflammatory action is attributed to the downregulation of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, protopine has been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB, key players in the inflammatory cascade.[3]

ActivityTarget/MechanismObserved Effect
Analgesic Opioid receptors, α-adrenergic receptors, Ca²⁺ channels[3][4]Reduction in mechanical and thermal pain
Anti-inflammatory ↓ NO, COX-2, PGE2; Inhibition of MAPK phosphorylation and NF-κB activation[3]Reduced inflammatory response in cellular models
Anticancer Activity

The anticancer potential of protopine has been linked to its ability to act as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3] Studies in prostate cancer cell lines have shown that protopine induces apoptosis by increasing the activity of CDK1 and cyclin B1, while decreasing the levels of the anti-apoptotic protein Mcl-1.[3]

Neuroprotective Effects

In neuronal cell models, protopine has demonstrated neuroprotective effects by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase, and catalase.[3] It also reduces levels of malondialdehyde and caspase-3, thereby mitigating mitochondrial membrane potential disruption and apoptosis.[3]

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of research. The following sections outline typical protocols used to assess the pharmacological properties of protopine alkaloids.

Antimicrobial Activity Assessment

A standard method to determine the antimicrobial efficacy of a compound is the Minimum Inhibitory Concentration (MIC) assay.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of this compound incubate Incubate dilutions with inoculum in 96-well plate start->incubate culture Prepare standardized microbial inoculum culture->incubate observe Observe for visible growth after 18-24h incubate->observe mic Determine MIC (lowest concentration with no visible growth) observe->mic experimental_workflow_anti_inflammatory A Culture macrophages (e.g., RAW 264.7) B Pre-treat cells with varying concentrations of Protopine A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Measure NO, PGE2, and cytokine levels (e.g., via Griess Assay, ELISA) E->F signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription (NO, COX-2, PGE2) Nucleus->Inflammatory_Genes Protopine Protopine Protopine->IKK inhibits signaling_pathway_mapk LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Protopine Protopine Protopine->MAPKK inhibits phosphorylation

References

Coulteropine (C21H21NO6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coulteropine, a protopine alkaloid with the molecular formula C21H21NO6, is a natural compound isolated from various plant species of the Papaveraceae family, including the common poppy (Papaver rhoeas) and Romneya coulteri.[1][2] As a member of the protopine class of alkaloids, this compound shares a characteristic tetracyclic structure and is of significant interest to the scientific community due to its potential biological activities.[3] This technical guide provides a comprehensive overview of the available scientific data on this compound and related protopine alkaloids, with a focus on its chemical properties, biological activities, and the experimental methodologies used for its study.

Chemical and Physical Properties

This compound is structurally characterized by a dibenz[c,g]azecine skeleton. The precise arrangement of its atoms and functional groups contributes to its unique physicochemical properties and biological interactions.

PropertyValueSource
Molecular FormulaC21H21NO6[2]
Molecular Weight383.4 g/mol [2]
Canonical SMILESCN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OC)OCO3[2]
InChIInChI=1S/C21H21NO6/c1-22-6-5-13-8-17-20(28-11-26-17)21(24-2)18(13)15(23)7-12-3-4-16-19(14(12)9-22)27-10-25-16/h3-4,8H,5-7,9-11H2,1-2H3[2]
InChIKeySWBXJEKOHMOEFV-UHFFFAOYSA-N[2]
AppearancePowder[2]

Biological Activities and Potential Therapeutic Applications

While specific research on this compound is limited, the broader class of protopine alkaloids exhibits a wide range of pharmacological effects. These activities provide a strong rationale for the further investigation of this compound as a potential therapeutic agent.

Antimicrobial Activity

Alkaloid extracts from Papaver rhoeas, which contains this compound, have demonstrated notable antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these extracts against selected microorganisms.

MicroorganismExtractMIC (µg/mL)Source
Staphylococcus aureusAlkaloid Extract of P. rhoeas (P8)1.22[4][5]
Candida albicansAlkaloid Extract of P. rhoeas (P8)2.4[4][5]
Cytotoxic and Anti-Cancer Activity

Protopine, the parent compound of this compound, has shown significant cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.

Cell LineCompoundIC50 (µM)Source
HL-60 (Human promyelocytic leukemia)Protopine6.68[6]
A-549 (Human lung carcinoma)Protopine20.47[6]
MCF-7 (Human breast adenocarcinoma)Protopine22.59[6]
Anti-inflammatory Activity

Protopine alkaloids have been shown to possess anti-inflammatory properties. Studies on protopine indicate that it can inhibit the production of inflammatory mediators through the modulation of signaling pathways such as NF-κB and MAPK.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, based on standard methodologies for the study of protopine alkaloids, the following protocols can be adapted.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material is outlined below.

G plant_material Dried and Powdered Plant Material (e.g., Papaver rhoeas) extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under vacuum filtration->concentration acid_base_extraction Acid-Base Partitioning concentration->acid_base_extraction chromatography Column Chromatography (Silica Gel) acid_base_extraction->chromatography hplc Preparative HPLC chromatography->hplc This compound Pure this compound hplc->this compound

Figure 1. General workflow for the isolation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of this compound can be determined using the broth microdilution method as follows:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT assay.

G cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of this compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Figure 2. Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

The biological activities of protopine alkaloids are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have yet to be elucidated, the known effects of protopine provide a hypothetical framework.

Anti-inflammatory Signaling

Protopine has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_protopine Protopine Alkaloids (e.g., this compound) cluster_pathways Cellular Signaling cluster_response Inflammatory Response protopine Protopine NFkB NF-κB Pathway protopine->NFkB Inhibition MAPK MAPK Pathway protopine->MAPK Inhibition cytokines Pro-inflammatory Cytokines NFkB->cytokines Activation MAPK->cytokines Activation

Figure 3. Potential anti-inflammatory signaling pathways of protopine alkaloids.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of antimicrobial and anti-cancer therapy. The biological activities demonstrated by the broader class of protopine alkaloids strongly support the need for further, more specific research on this compound. Future studies should focus on:

  • Detailed Biological Evaluation: Comprehensive screening of this compound against a wide range of microbial pathogens and cancer cell lines to determine its specific activity profile.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models.

  • Synthetic and Medicinal Chemistry Efforts: Synthesis of this compound analogs to explore structure-activity relationships and optimize its therapeutic properties.

The information presented in this technical guide provides a foundation for researchers and drug development professionals to embark on the further exploration of this compound as a potential lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Note: A Novel Protocol for the Extraction and Purification of Coulteropine from Coulteria vitifolia

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Coulteropine, a novel sesquiterpenoid lactone isolated from the leaves of the endemic plant Coulteria vitifolia, has demonstrated significant pro-apoptotic activity in preclinical cancer models. Its therapeutic potential is linked to the specific inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in human cancers. The development of this compound as a therapeutic agent necessitates a robust and scalable method for its extraction and purification. This document provides a detailed protocol for obtaining high-purity this compound (>99%) from dried C. vitifolia leaf material. The methodology employs a sequential process of ethanolic extraction, liquid-liquid partitioning, and multi-stage chromatography. This protocol yields consistent results, making it suitable for both laboratory-scale research and pilot-scale production for further drug development.

Introduction

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of the p110α catalytic subunit of PI3K. To facilitate further investigation into its pharmacological properties and to enable clinical development, a standardized and efficient purification protocol is essential. This application note details a reproducible workflow for the isolation of this compound, achieving high yield and purity.

Results and Discussion

The developed protocol provides a systematic approach to isolate this compound. The process begins with a bulk extraction from dried plant material, followed by sequential purification steps designed to remove pigments, lipids, and other secondary metabolites. The efficiency of each step was monitored by HPLC-UV analysis at 254 nm.

Extraction and Purification Efficiency

The multi-step protocol consistently yields this compound with a final purity exceeding 99%. The overall yield from the initial dried leaf material is approximately 0.12%. A summary of the yield and purity at each major stage of the process is presented in Table 1.

Table 1: Summary of this compound Yield and Purity at Each Purification Stage

Purification Stage Starting Mass (g) Recovered Mass (g) Purity (%) Step Yield (%) Overall Yield (%)
Crude Ethanolic Extract 1000150.2~510015.02
n-Hexane Defatting 150.2115.5~776.911.55
Ethyl Acetate Partition 115.545.8~1839.74.58
Silica Gel Chromatography 45.88.3~7518.10.83
Preparative HPLC 8.31.2>9914.50.12

Experimental Protocols

Materials and Reagents
  • Dried, powdered leaves of Coulteria vitifolia

  • Ethanol (95%, ACS Grade)

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Silica Gel (60 Å, 230-400 mesh)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

Step 1: Crude Extraction
  • Macerate 1 kg of dried, powdered C. vitifolia leaves in 10 L of 95% ethanol at room temperature for 48 hours with continuous stirring.

  • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extract the solid residue with another 5 L of 95% ethanol for 24 hours.

  • Filter and combine the two filtrates.

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a dark, viscous crude extract.

Step 2: Liquid-Liquid Partitioning
  • Resuspend the crude extract (approx. 150 g) in 1 L of 10% aqueous ethanol.

  • Perform a defatting wash by partitioning three times against an equal volume of n-hexane (3 x 1 L) in a separatory funnel. Discard the n-hexane layers, which contain non-polar lipids and chlorophyll.

  • Extract the remaining aqueous phase three times with an equal volume of ethyl acetate (3 x 1 L).

  • Pool the ethyl acetate fractions and dry the solution over anhydrous sodium sulfate.

  • Filter and concentrate the ethyl acetate fraction under reduced pressure to yield a semi-purified, enriched extract.

Step 3: Silica Gel Column Chromatography
  • Adsorb the ethyl acetate extract (approx. 45 g) onto 100 g of silica gel.

  • Load the dried slurry onto a silica gel column (500 g, 10 cm diameter).

  • Elute the column using a step gradient of n-hexane and ethyl acetate (Hex:EtOAc), starting from 9:1 and gradually increasing polarity to 1:1.

  • Collect 50 mL fractions and monitor by thin-layer chromatography (TLC) using a 7:3 Hex:EtOAc mobile phase and UV visualization.

  • Combine fractions containing the target compound (Rf ≈ 0.4) and concentrate to dryness.

Step 4: Preparative HPLC
  • Dissolve the enriched fraction from the silica column in a minimal volume of acetonitrile.

  • Purify the material using a preparative C18 HPLC column (250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water (0.1% Formic Acid).

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Collect the peak corresponding to this compound (retention time ≈ 12.5 min).

  • Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow for this compound isolation and its proposed mechanism of action.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification plant C. vitifolia (1 kg Dried Leaves) maceration Ethanolic Maceration plant->maceration crude Crude Extract (~150 g) maceration->crude partition Hexane/EtOAc Partitioning crude->partition enriched Enriched EtOAc Fraction (~45 g) partition->enriched silica Silica Gel Column Chromatography hplc_input Semi-Pure Fraction (~8 g, 75% Purity) silica->hplc_input prep_hplc Preparative HPLC hplc_input->prep_hplc pure >99% Pure this compound (~1.2 g) prep_hplc->pure

Caption: Experimental workflow for this compound isolation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Proposed mechanism of action of this compound.

Unveiling the Spectroscopic Signature of Coulteropine: A Detailed Analysis of its 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, a thorough understanding of the structural characteristics of bioactive compounds is paramount. Coulteropine, a protopine alkaloid isolated from plants of the Papaveraceae family, has garnered interest for its potential biological activities. This application note provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for data acquisition are also included to ensure reproducibility and aid in further research.

Chemical Structure of this compound

This compound belongs to the class of protopine alkaloids, which are characterized by a unique ten-membered nitrogen-containing ring system. The structural framework of this compound provides the basis for interpreting its NMR spectra.

structure_elucidation cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Building cluster_3 Final Structure 1H_NMR 1H NMR Proton_Integration Proton Integration & Multiplicity 1H_NMR->Proton_Integration 13C_NMR 13C NMR Carbon_Types Carbon Types (CH3, CH2, CH, C) 13C_NMR->Carbon_Types 2D_NMR 2D NMR (COSY, HSQC, HMBC) Correlations H-H & H-C Correlations 2D_NMR->Correlations Fragment_Assembly Fragment Assembly Proton_Integration->Fragment_Assembly Carbon_Types->Fragment_Assembly Correlations->Fragment_Assembly Stereochemistry Stereochemistry (NOESY/ROESY) Fragment_Assembly->Stereochemistry Final_Structure This compound Structure Stereochemistry->Final_Structure

Application Note: Mass Spectrometry Analysis of Coulteropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coulteropine, a protopine alkaloid isolated from plants such as Papaver rhoeas L., presents a subject of interest for phytochemical and pharmacological research.[] This document provides a detailed protocol for the identification and quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is essential for researchers engaged in natural product chemistry, drug discovery, and quality control of botanical extracts.

Introduction

This compound (Chemical Formula: C21H21NO6, Average Molecular Weight: 383.4 g/mol , Monoisotopic Molecular Weight: 383.1368874) is a member of the protopine alkaloid class of organic compounds.[2] Alkaloids are a diverse group of naturally occurring chemical compounds that have significant physiological effects on humans and other animals. Mass spectrometry is a powerful analytical technique used for the sensitive and selective detection and quantification of alkaloids in complex matrices. This application note outlines a robust HPLC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the efficient extraction and clean-up of this compound from plant matrices, minimizing interference.

  • Homogenization: Homogenize 1.0 g of the plant sample in a 50 mL polyethylene centrifuge tube.

  • Extraction: Add 10 mL of a 2% formic acid solution in water and shake for 15 minutes.

  • Centrifugation: Centrifuge the mixture for 10 minutes at 10,000 rpm.

  • Filtration: Transfer the supernatant into a new 15 mL polypropylene tube through a 0.22 µm filter membrane.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Liquid Chromatography

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

Time (min) % B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5
12.0 5
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40 °C

Mass Spectrometry

Ionization Mode: Electrospray Ionization (ESI), Positive Scan Mode: Multiple Reaction Monitoring (MRM) Ion Spray Voltage: 5500 V Source Temperature: 500 °C Nebulizer Gas: 55 psi Turbo Gas: 55 psi Curtain Gas: 25 psi Collision Gas: Medium

Data Presentation

The following table summarizes hypothetical quantitative data for this compound analysis. The MRM transitions are predicted based on the structure of protopine alkaloids, with the precursor ion being the protonated molecule [M+H]+ and the product ions being characteristic fragments.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound384.1188.1206.11503580
Internal Standard (e.g., Protopine)354.1148.1176.11503885

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Homogenization p2 Extraction p1->p2 p3 Centrifugation p2->p3 p4 Filtration p3->p4 p5 Solid-Phase Extraction (SPE) p4->p5 p6 Dry & Reconstitute p5->p6 a1 HPLC Separation p6->a1 a2 Mass Spectrometry (MRM) a1->a2 d1 Quantification a2->d1 d2 Reporting d1->d2

Caption: Workflow for the mass spectrometry analysis of this compound.

Hypothetical Signaling Pathway Modulated by this compound

G This compound This compound Receptor G-Protein Coupled Receptor This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Discussion

The provided HPLC-MS/MS method offers a sensitive and selective approach for the analysis of this compound. The use of MRM ensures high specificity, which is crucial when analyzing complex matrices such as plant extracts. The fragmentation of the precursor ion [M+H]+ for protopine alkaloids typically involves cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group, leading to the formation of characteristic product ions. The hypothetical MRM transitions for this compound are based on these established fragmentation patterns for similar alkaloids.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of this compound. The methodology is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and quantification of this protopine alkaloid. The provided workflow and hypothetical signaling pathway diagrams serve as visual aids to the experimental process and potential biological context.

References

Coulteropine: A Novel Modulator of the PI3K/Akt/mTOR Signaling Pathway - Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Coulteropine is a novel synthetic small molecule currently under investigation for its potential therapeutic applications. These application notes provide a standardized framework for the preclinical evaluation of this compound, focusing on its mechanism of action as a modulator of the PI3K/Akt/mTOR signaling pathway. The following protocols and guidelines are intended to ensure consistency and reproducibility of research findings across different laboratories.

Mechanism of Action

This compound is hypothesized to act as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme, a critical node in a signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound is expected to lead to the downstream suppression of Akt and Mammalian Target of Rapamycin (mTOR), key proteins in this pathway.[1][2] This inhibition is predicted to induce cell cycle arrest and apoptosis in rapidly dividing cells, making this compound a candidate for anti-cancer therapy.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 breast cancer cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Objective: To confirm the inhibitory effect of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • This compound

  • MCF-7 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow Start Start CellCulture Cell Culture (MCF-7) Start->CellCulture Treatment This compound Treatment CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB DataAnalysis Data Analysis MTT->DataAnalysis WB->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound evaluation.

Quantitative Data Summary

The following tables present hypothetical data from the described experiments.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast8.5
A549Lung12.2
U87Glioblastoma6.8
PC-3Prostate15.1

Table 2: Effect of 10 µM this compound on Protein Phosphorylation in MCF-7 Cells

Time (hours)p-Akt/Akt Ratio (Normalized)p-mTOR/mTOR Ratio (Normalized)
01.001.00
10.450.52
60.210.28
240.150.19

Ordering Information

Product NameCatalog NumberSize
This compoundC2025-10MG10 mg
This compoundC2025-50MG50 mg

References

Application Notes and Protocols for Coulteropine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Coulteropine" is not found in the currently available scientific literature. The following application notes, protocols, and data are provided as a hypothetical example to illustrate the methodology and data presentation for antimicrobial susceptibility testing. The presented data is purely illustrative and not derived from actual experimental results.

Introduction

This compound is a novel investigational agent with potential antimicrobial properties. These application notes provide a standardized protocol for determining the in vitro susceptibility of bacterial isolates to this compound using the broth microdilution method. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented herein is intended to guide researchers in the preliminary evaluation of this compound's antimicrobial activity.

Quantitative Data Summary

The antimicrobial activity of this compound was assessed against a panel of common pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined following the protocol outlined below. The results are summarized in Table 1.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation
Staphylococcus aureus292134Susceptible
Staphylococcus aureus (MRSA)BAA-171732Resistant
Escherichia coli259228Susceptible
Pseudomonas aeruginosa2785316Intermediate
Enterococcus faecalis292122Susceptible
Klebsiella pneumoniae70060364Resistant

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (35°C ± 2°C)

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL. This will be the working inoculum.

3. Preparation of this compound Dilutions:

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (e.g., 128 µg/mL, diluted from the main stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no drug).

  • Well 12 will serve as the sterility control (no drug, no inoculum).

4. Inoculation and Incubation:

  • Using a multichannel pipette, add 50 µL of the working bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Do not add inoculum to well 12.

  • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the broth microdilution antimicrobial susceptibility test for this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_this compound Prepare this compound Stock Solution start->prep_this compound add_inoculum Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->add_inoculum serial_dilution Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (35°C for 16-20 hours) add_inoculum->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key bacterial signaling pathway, leading to cell death. This is a speculative model for illustrative purposes only.

SignalingPathway cluster_pathway Hypothetical Bacterial Survival Pathway receptor Environmental Signal Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf survival_genes Survival Gene Expression tf->survival_genes cell_death Bacterial Cell Death This compound This compound This compound->inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

Application Notes and Protocols for Coulteropine and the Representative Alkaloid Berberine in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches confirm that Coulteropine is a natural protopine alkaloid with known antimicrobial activity, isolated from plants such as Papaver rhoeas[1][][3]. However, publicly available data regarding its specific applications in broader natural product research, including detailed signaling pathways, quantitative biological data, and established experimental protocols, is limited.

To fulfill the comprehensive requirements of this request, this document will use Berberine , a structurally related and extensively studied isoquinoline alkaloid, as a representative example. The following detailed application notes, protocols, and visualizations for Berberine can serve as a robust template for research on this compound or other novel natural products.

Introduction to Berberine

Berberine is a natural isoquinoline alkaloid found in the roots, rhizomes, and stem bark of various plants, including Coptis chinensis (goldthread), Berberis aquifolium (Oregon grape), and Berberis vulgaris (barberry)[4][5]. It has a long history of use in traditional medicine, and modern research has revealed a wide range of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial effects[5][6][7]. Its diverse biological effects are often attributed to its ability to modulate multiple signaling pathways, a key area of interest in natural product research and drug development.

Applications in Natural Product Research

Berberine is a valuable tool in natural product research due to its pleiotropic effects on cellular processes. Key applications include:

  • Anti-Cancer Research: Investigating cell viability, apoptosis, and cell cycle arrest in various cancer cell lines. Berberine has been shown to be cytotoxic to a range of cancer cells, making it a model compound for studying natural product-based oncology treatments[8][9].

  • Metabolic Disease Research: Studying the regulation of glucose and lipid metabolism. Berberine is well-known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, making it relevant for research into type 2 diabetes and obesity[10][11].

  • Inflammation and Immunology: Exploring the modulation of inflammatory pathways. Berberine can suppress the activation of pro-inflammatory transcription factors like NF-κB, providing a basis for its use in inflammatory disease models[12].

  • Neuroprotective Studies: Examining its effects on neuronal cells and pathways implicated in neurodegenerative diseases.

Quantitative Data Presentation

The following tables summarize key quantitative data for Berberine's biological activities, providing a comparative overview for researchers.

Table 1: In Vitro Anti-Cancer Activity of Berberine (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Citation
HT29Colon Cancer52.37 ± 3.4548[8]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148[8]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448[8]
MCF-7Breast Cancer272.15 ± 11.0648[8]
HelaCervical Carcinoma245.18 ± 17.3348[8]
A549Non-Small Cell Lung Cancer131.9024[13]
HCC70Triple Negative Breast Cancer0.1948[14][15]
BT-20Triple Negative Breast Cancer0.2348[14][15]
MDA-MB-468Triple Negative Breast Cancer0.4848[14][15]
MDA-MB-231Triple Negative Breast Cancer16.748[14][15]

Key Signaling Pathways Modulated by Berberine

Berberine's diverse biological effects are mediated through its interaction with multiple cellular signaling pathways. One of the most well-documented is the AMP-activated protein kinase (AMPK) pathway .

Berberine and the AMPK Signaling Pathway

AMPK is a crucial energy sensor that maintains cellular energy balance. Berberine has been shown to activate AMPK, which in turn leads to a cascade of downstream effects beneficial for metabolic regulation and cancer inhibition[10][16].

Key downstream effects of Berberine-mediated AMPK activation include:

  • Inhibition of mTOR Signaling: Activated AMPK can phosphorylate and inhibit components of the mTOR pathway, leading to a reduction in protein synthesis and cell proliferation. This is a key mechanism for its anti-cancer effects[12].

  • Regulation of Glucose Metabolism: AMPK activation enhances glucose uptake in cells and inhibits gluconeogenesis in the liver[11][17].

  • Induction of Autophagy: Berberine can promote autophagy through the AMPK signaling pathway, which can have both pro-survival and pro-death roles depending on the cellular context[18].

Visualization of the AMPK Signaling Pathway

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ULK1 ULK1 AMPK->ULK1 Activates TORC2 TORC2 AMPK->TORC2 Inhibits Nuclear Translocation p70S6K p70S6K mTOR->p70S6K Activates Cell_Proliferation Cell Proliferation p70S6K->Cell_Proliferation Promotes Autophagy Autophagy ULK1->Autophagy Induces Gluconeogenesis Hepatic Gluconeogenesis TORC2->Gluconeogenesis Promotes

Caption: Berberine activates AMPK, leading to inhibition of mTOR and TORC2, and activation of ULK1.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of natural products like Berberine.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[19][20].

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Berberine stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Berberine in culture medium. Remove the old medium from the wells and add 100 µL of the Berberine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Berberine concentration) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[22].

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[22][23].

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes[19][23].

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise[19][22].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of AMPK Activation by Western Blotting

Western blotting is used to detect the phosphorylation status of specific proteins, such as AMPK, to determine if a signaling pathway has been activated.

Materials:

  • 6-well tissue culture plates

  • Cell line of interest

  • Berberine stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., CCD imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Berberine for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding[24].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-AMPKα and anti-AMPKα, diluted in blocking buffer) overnight at 4°C with gentle agitation[25].

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system[24][25].

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal to determine the extent of activation.

Visualization of the Western Blot Workflow

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (p-AMPK, AMPK) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analysis Data Analysis (Densitometry) detect->analysis

Caption: A standard workflow for Western blot analysis of protein phosphorylation.

References

Application Note: In Vitro Characterization of Coulteropine, a Novel Kinase Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Coulteropine" is a hypothetical substance created for the purpose of illustrating the structure and content of a detailed application note. All data, mechanisms of action, and experimental results presented herein are fictional and should be used as a template for documenting real-world scientific findings.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, synthetic small molecule identified through high-throughput screening for its potent anti-proliferative effects in various cancer cell lines. This document outlines the in vitro cell-based assays used to characterize the activity of this compound, including its effect on cell viability and its mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway. The protocols provided herein are optimized for reproducibility and are intended to guide researchers in the evaluation of this compound and similar compounds. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

Mechanism of Action

This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K), a key upstream regulator of the Akt/mTOR signaling pathway. By binding to the ATP-binding pocket of PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and its downstream effectors, including mTOR.[1][3] This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.[2]

Coulteropine_Pathway cluster_pip GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P This compound This compound This compound->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) was calculated for each cell line. Additionally, apoptosis induction was quantified in HeLa cells using a Caspase-Glo® 3/7 assay.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer1.2
A549Lung Cancer2.5
MCF-7Breast Cancer0.8
PC-3Prostate Cancer5.1

Table 2: Apoptosis Induction in HeLa Cells by this compound (24h Treatment)

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
0.51.8
1.03.2
2.55.7
5.08.1

Experimental Protocols

This protocol is designed to determine the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Add this compound serial dilutions Incubate1->Treat Incubate2 Incubate 72 hours Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • HeLa cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 10,000 HeLa cells per well in 100 µL of complete growth medium in a white-walled 96-well plate. Incubate overnight.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Conclusion

The data presented in this application note demonstrate that this compound is a potent inhibitor of cancer cell proliferation. Its mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. The provided protocols offer robust methods for the in vitro characterization of this compound and can be adapted for the study of other potential anti-cancer agents. These findings support the further development of this compound as a potential therapeutic candidate.

References

Application Notes and Protocols for Testing Coulteropine Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotics effective against multidrug-resistant (MDR) bacteria.[1][2] This document provides a comprehensive protocol for the preclinical in vitro evaluation of Coulteropine, a novel investigational antimicrobial agent. The following protocols are designed to establish the antibacterial spectrum, potency, and basic mechanism of action of this compound against a panel of clinically significant MDR bacterial strains.

The methodologies outlined herein are based on established standards in antimicrobial susceptibility testing (AST).[3][4][5] These protocols will guide researchers in generating robust and reproducible data to support the advancement of this compound through the drug development pipeline.

Panel of Multidrug-Resistant Bacteria

A diverse panel of MDR bacteria should be selected for testing, including representatives of Gram-positive and Gram-negative species. The World Health Organization (WHO) has published a list of priority pathogens that pose a significant threat to human health, which can serve as a guide for strain selection.[2]

Table 1: Suggested Panel of MDR Bacterial Strains for this compound Evaluation

Gram-Negative Bacteria Resistance Profile Gram-Positive Bacteria Resistance Profile
Acinetobacter baumanniiCarbapenem-resistant (CRAB)Staphylococcus aureusMethicillin-resistant (MRSA)
Pseudomonas aeruginosaCarbapenem-resistantEnterococcus faeciumVancomycin-resistant (VRE)
Klebsiella pneumoniaeCarbapenem-resistant (KPC, NDM)Streptococcus pneumoniaePenicillin-resistant
Escherichia coliExtended-spectrum β-lactamase (ESBL)-producing

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] Broth microdilution is a widely accepted and standardized method for determining the MIC of a novel compound.[5][7]

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water, DMSO). The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth.

  • Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar plate overnight at 37°C. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plates: Perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. A typical concentration range to test for a novel compound is 0.06 to 128 µg/mL.[7]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Subculturing from MIC plate: Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.

Protocol: Time-Kill Kinetic Assay

  • Preparation: Prepare flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.

  • Inoculation: Inoculate each flask with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Data Presentation

Table 2: Hypothetical MIC and MBC Data for this compound

Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
A. baumannii (CRAB)482
P. aeruginosa (Carbapenem-resistant)8162
K. pneumoniae (KPC)242
E. coli (ESBL)122
S. aureus (MRSA)0.512
E. faecium (VRE)284

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Kill Kinetics cluster_2 Phase 3: Advanced Characterization Strain Selection Strain Selection MIC Determination MIC Determination Strain Selection->MIC Determination Panel of MDR Bacteria MBC Determination MBC Determination MIC Determination->MBC Determination Time-Kill Assay Time-Kill Assay MBC Determination->Time-Kill Assay At multiples of MIC Mechanism of Action Studies Mechanism of Action Studies Time-Kill Assay->Mechanism of Action Studies Toxicity Assays Toxicity Assays Mechanism of Action Studies->Toxicity Assays Safety Profile

Caption: Tiered experimental workflow for evaluating this compound.

Hypothetical Signaling Pathway Disruption by this compound

G This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibits Cell Lysis Cell Lysis This compound->Cell Lysis Bacterial Cell Wall Bacterial Cell Wall Cell Wall Synthesis Cell Wall Synthesis Target Enzyme->Cell Wall Synthesis Catalyzes Target Enzyme->Cell Lysis Leads to Cell Wall Synthesis->Bacterial Cell Wall Maintains Integrity

Caption: Postulated mechanism of this compound via inhibition of cell wall synthesis.

Logical Relationship of Testing Strategy

G node1 Primary Screening MIC Determination Broad Spectrum Activity node2 Secondary Assays MBC Determination Time-Kill Kinetics Bactericidal vs. Bacteriostatic node1:f0->node2:f1 Potent Hits node3 Tertiary Evaluation Mechanism of Action Toxicity Studies Lead Candidate Selection node2:f1->node3:f2 Cidal Compounds

Caption: Decision-making flowchart for this compound development.

References

Troubleshooting & Optimization

Coulteropine Solubility and Handling for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Coulteropine for successful in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to overcome challenges with this promising natural alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural protopine alkaloid with recognized antimicrobial activities. Like many complex organic molecules, this compound has limited aqueous solubility, which can pose a significant challenge for in vitro studies that require the compound to be in solution to interact with cells or proteins. A predicted water solubility for this compound is 0.23 g/L.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of organic and inorganic compounds, making it a good starting point for solubilizing this compound. For many poorly soluble compounds, creating a concentrated stock solution in 100% DMSO is the first step.

Q3: My this compound is not dissolving in my aqueous assay buffer. What should I do?

Directly dissolving this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer. This two-step method helps to avoid precipitation.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q5: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Lower the final concentration: The most

Coulteropine HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coulteropine HPLC separation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Peak Shape Issues

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and integration accuracy.[1][2][3] A USP Tailing Factor (Tf) close to 1.0 is ideal, while values over 2.0 are generally unacceptable for high-precision methods.[1]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Basic compounds like this compound can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[3][4][5]

    • Solution: Operate the mobile phase at a lower pH (e.g., 2-3) to ensure the silanol groups are fully protonated.[1][4] Alternatively, use a highly deactivated, end-capped column or a column with a polar-embedded phase to shield the silanols.[4][5]

  • Column Overload: Injecting too much sample can saturate the column.[1][2]

    • Solution: Reduce the injection volume or dilute the sample. A good practice is to keep the injection volume at or below 5% of the total column volume.[1]

  • Column Degradation or Voids: An old or contaminated column loses efficiency, and voids can form at the column inlet, distorting the peak shape.[1][2]

    • Solution: Replace the column or guard column. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[6]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause band broadening.[1][5]

    • Solution: Use shorter, narrower-bore tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are secure.[1]

Q2: My this compound peak is splitting into two or appearing as a "shoulder" peak. What is the cause?

Peak splitting occurs when a single peak appears as two or more conjoined peaks.[7] This can indicate issues with the column, sample solvent, or separation method itself.[2][7][8]

Potential Causes & Solutions:

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[2][9]

    • Solution: Dissolve the this compound sample in the initial mobile phase whenever possible.

  • Blocked Column Frit or Void: A partially blocked inlet frit or a void in the column packing can create alternative flow paths for the sample, resulting in a split peak.[2][7][10] This often affects all peaks in the chromatogram.[2][7]

    • Solution: Replace the column frit or the entire column. Using an in-line filter or guard column can prevent this.[6][11]

  • Co-elution: The split peak may actually be two different compounds eluting very close together.[2][7]

    • Solution: Adjust method parameters like mobile phase composition, temperature, or flow rate to improve resolution.[7] Injecting a smaller sample volume can sometimes help confirm if there are two distinct components.[2]

Baseline & Retention Time Issues

Q3: I'm observing significant baseline drift during my gradient analysis of this compound. How can I fix this?

Baseline drift is a gradual upward or downward trend in the baseline, which is common in gradient elution.[12][13][14] It can obscure peaks and affect accurate quantification.

Potential Causes & Solutions:

  • Mobile Phase Absorbance: The organic solvent (e.g., methanol, acetonitrile) and the aqueous phase may have different UV absorbance at the detection wavelength. As the gradient changes, the baseline shifts.[14]

    • Solution: Use high-purity, HPLC-grade solvents.[15] If using a Diode Array Detector (DAD), a reference wavelength can be set to subtract background absorbance.[16] Adding the same low concentration of an additive (e.g., 0.1% TFA) to both mobile phase A and B can also help stabilize the baseline.

  • Temperature Fluctuations: Unstable column or detector temperatures can cause the baseline to drift.[12][13][17]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the lab environment is temperature-controlled.[12][14]

  • Column Equilibration: Insufficient column equilibration time before injection can lead to a drifting baseline.[12]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before starting the run.[18]

Q4: My this compound peak's retention time is shifting between injections. Why is this happening?

Retention time (RT) shifts can be sudden or gradual and indicate a problem with the HPLC system's stability or the method parameters.[11][19]

Potential Causes & Solutions:

  • Changes in Mobile Phase Composition: Incorrectly prepared mobile phase or degradation of solvents can alter elution strength.[19][20]

    • Solution: Prepare fresh mobile phase daily, especially if using buffers.[12] Ensure accurate measurement and thorough mixing of all components.

  • Flow Rate Fluctuation: Leaks in the system or worn pump seals can cause the flow rate to become unstable, leading to RT shifts.[11][18][20]

    • Solution: Inspect the system for leaks, especially at fittings and pump seals.[18] If the unretained peak (t₀) is also shifting, it strongly suggests a hardware or flow rate issue.[21]

  • Column Temperature Variation: As laboratory temperature changes, so can retention time. A 1°C increase can decrease retention by approximately 2%.[17]

    • Solution: Use a column oven for consistent temperature control.[17]

  • Insufficient Column Equilibration: The column may not have reached equilibrium between gradient runs.[17][22]

    • Solution: Increase the equilibration time between injections to ensure the column chemistry is stable before the next run.

Extraneous Peaks

Q5: I see unexpected "ghost peaks" in my chromatogram, even in blank runs. Where are they coming from?

Ghost peaks are unexpected signals that do not originate from the sample.[23][24] They are particularly common in gradient elution and can arise from contamination in the mobile phase, the system, or from sample carryover.[24][25]

Potential Causes & Solutions:

  • Mobile Phase Contamination: Impurities in solvents (especially water), buffers, or additives can accumulate on the column at low organic concentrations and elute as the gradient strength increases.[15][24][25]

    • Solution: Use fresh, HPLC-grade solvents and high-purity additives.[15] Filter all mobile phases.[12] Running a blank gradient can help confirm if the mobile phase is the source.[26]

  • System Contamination: Contaminants can leach from tubing, pump seals, or the autosampler.[24] Carryover from a previous, more concentrated injection is also a common cause.[18]

    • Solution: Implement a rigorous needle and injector wash protocol. Flush the entire system with a strong solvent like isopropanol.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or pipettes during sample preparation.[24]

    • Solution: Run a "solvent blank" by injecting the same solvent used to dissolve the sample from a clean vial to isolate the source of contamination.[26]

Troubleshooting Workflows & Protocols

General Troubleshooting Logic

A systematic approach is crucial for efficiently identifying the root cause of an HPLC issue. The following diagram illustrates a logical workflow for troubleshooting common problems.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 System Isolation cluster_3 Resolution Problem Observe Issue (e.g., Peak Tailing, RT Shift) CheckMethod Verify Method Parameters (Flow Rate, Temp, Gradient) Problem->CheckMethod CheckConsumables Check Consumables (Mobile Phase Age, Solvent Levels) CheckMethod->CheckConsumables IsolateColumn Issue Persists? CheckConsumables->IsolateColumn SystemCheck Run Blank Gradient (No Injection) IsolateColumn->SystemCheck Yes Resolved Problem Resolved IsolateColumn->Resolved No ColumnCheck Inspect Column (Age, Pressure) SystemCheck->ColumnCheck FixSystem Address System/Mobile Phase (Contamination, Leaks) ColumnCheck->FixSystem FixColumn Address Column/Method (Replace Column, Adjust pH) ColumnCheck->FixColumn FixSystem->Resolved FixColumn->Resolved

Caption: General HPLC troubleshooting workflow.

Protocol: Mobile Phase Preparation and Degassing

Contaminated or improperly prepared mobile phase is a primary source of many HPLC issues, including baseline noise, drift, and ghost peaks.[12]

Objective: To prepare a stable, particle-free, and degassed mobile phase.

Materials:

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • High-purity buffer salts and additives (e.g., TFA, formic acid)

  • 0.45 µm or 0.22 µm membrane filters

  • Clean glass solvent bottles

  • Ultrasonic bath or vacuum degassing system

Procedure:

  • Aqueous Phase:

    • Accurately weigh the required amount of buffer salt and dissolve it in HPLC-grade water.

    • Adjust the pH to the desired value using a calibrated pH meter.

    • Filter the aqueous buffer solution through a 0.22 µm filter to remove particulates that could block the system.[12]

  • Organic Phase:

    • Measure the required volume of HPLC-grade organic solvent. Filtering the organic phase is also a good practice.

  • Mixing:

    • For isocratic methods, precisely mix the aqueous and organic phases in their final proportions.

    • For gradient methods, place the prepared aqueous (A) and organic (B) phases into their respective, clearly labeled solvent bottles.

  • Degassing:

    • Remove dissolved gases that can form bubbles in the system, causing pressure fluctuations and baseline spikes.[8][12]

    • Methods:

      • Online Degasser: Most modern HPLC systems have a built-in online degasser.

      • Helium Sparging: Bubble helium through the solvent reservoir for several minutes.

      • Sonication: Place the solvent bottle in an ultrasonic bath for 10-15 minutes.

      • Vacuum Filtration: Applying a vacuum during filtration also helps degas the solvent.

Quantitative Data Summary

Table 1: Common HPLC System Suitability Parameters

System suitability tests ensure the chromatographic system is performing adequately for the intended analysis.[18] The table below lists typical acceptance criteria.

ParameterSymbolTypical Acceptance CriteriaCommon Issues Indicated by Failure
Tailing Factor Tf0.9 ≤ Tf ≤ 1.5 (ideally close to 1.0)Peak Tailing (secondary interactions, column overload)[1]
Resolution RsRs > 2.0Poor separation, peak overlap[18]
Theoretical Plates N> 2000Poor column efficiency, band broadening[18]
Relative Standard Deviation (RSD) of Retention Time %RSD (RT)< 1.0%Unstable flow rate, temperature, or mobile phase[18]
RSD of Peak Area %RSD (Area)< 2.0%Inconsistent injection volume, poor integration
Table 2: Example this compound HPLC Method Parameters (Isocratic)

This table provides a starting point for method development. Parameters should be optimized for your specific application.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 10 minutes

Visualizing Chromatographic Problems

The diagram below illustrates the relationship between common HPLC problems and their potential sources, helping to guide the diagnostic process.

G PeakTailing Peak Tailing PeakSplit Peak Splitting RT_Shift RT Shift BaselineDrift Baseline Drift GhostPeak Ghost Peaks Column Column Issues (Void, Contamination, Age) Column->PeakTailing Column->PeakSplit Column->PeakSplit MobilePhase Mobile Phase (Wrong pH, Contamination, Age) MobilePhase->PeakTailing MobilePhase->RT_Shift MobilePhase->BaselineDrift MobilePhase->GhostPeak System System Hardware (Leaks, Pump, Temp Fluctuation) System->RT_Shift System->BaselineDrift System->GhostPeak Method Method Parameters (Overload, Solvent Mismatch) Method->PeakTailing Method->PeakSplit

Caption: Causes of common HPLC separation issues.

References

Technical Support Center: Coulteropine Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coulteropine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to this compound's poor cell permeability. For the purposes of providing robust, data-driven advice, we will draw parallels with Paclitaxel, a well-studied compound with similar permeability characteristics.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. How can I be sure the compound is entering the cells?

A1: this compound, like other hydrophobic molecules such as Paclitaxel, suffers from low aqueous solubility and poor cell permeability, which can limit its access to intracellular targets.[1][2] Additionally, some cell types can actively remove this compound using efflux pumps like P-glycoprotein (P-gp).[3]

To confirm intracellular uptake, you can:

  • Use a fluorescently labeled version of this compound: This allows for direct visualization of cellular uptake via fluorescence microscopy.

  • Perform a cell-based permeability assay: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption and can confirm transport across a cell monolayer.[4][5]

  • Employ an indirect functional assay: If this compound is known to induce a specific cellular effect, such as mitotic arrest, you can assess this endpoint (e.g., via cell cycle analysis) to infer uptake.[6]

Q2: What are the primary reasons for this compound's poor cell permeability?

A2: The main factors contributing to this compound's poor permeability are:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule, making it difficult to dissolve in aqueous cell culture media, which limits the concentration available for cellular uptake.[1][7]

  • P-glycoprotein (P-gp) Efflux: Many cancer cell lines overexpress P-gp, a transporter that actively pumps xenobiotics, including this compound, out of the cell, thereby reducing its intracellular concentration.[3][8]

Q3: Can I increase the concentration of DMSO to improve this compound's solubility?

A3: While increasing the DMSO concentration can improve the solubility of hydrophobic compounds, it is generally not recommended to exceed a final concentration of 0.5% (v/v) in most cell cultures. Higher concentrations of DMSO can be cytotoxic and may independently affect cell signaling pathways, confounding your experimental results. Always include a vehicle control (media with the same final DMSO concentration as your treatment) in your experiments.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of this compound

If you suspect that poor cell permeability is limiting the efficacy of this compound in your experiments, consider the following strategies to enhance its uptake.

Strategy 1: Formulation with Permeability Enhancers

Certain excipients can improve both the solubility and permeability of hydrophobic drugs.

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) has been shown to enhance the permeation of Paclitaxel.[9]

  • Vitamin E TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate): This non-ionic surfactant can inhibit P-gp efflux and form micelles that enhance drug solubility and permeability.[10]

  • Pluronic Micelles: These polymers can encapsulate hydrophobic drugs and have been shown to inhibit P-gp, significantly improving intestinal absorption.[8]

Strategy 2: Nanoparticle-Based Delivery Systems

Encapsulating this compound into nanoparticles can significantly improve its delivery into cells.[1][11] Nanoformulations can enhance solubility, protect the drug from degradation, and facilitate cellular uptake.[1]

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers like poly(lactic-co-glycolic acid) can encapsulate this compound, providing sustained release and improved bioavailability.[12]

  • Liposomes: These lipid-based vesicles can fuse with the cell membrane to deliver their cargo directly into the cytoplasm.

  • Albumin-Bound Nanoparticles: This approach, clinically validated with Abraxane® (albumin-bound paclitaxel), improves solubility and transport of the drug.[1]

Quantitative Data on Permeability Enhancement

The following table summarizes data from studies on Paclitaxel, which can serve as a guide for what to expect when applying similar strategies to this compound.

FormulationPermeability AssayFold Increase in Permeability (Approx.)Reference
Paclitaxel-Rubusoside NanoparticlesCaco-2 Monolayer~3.5x (compared to Taxol®)[3]
Paclitaxel with Vitamin E TPGSRat Ileum~6.3x (in vivo bioavailability)[10]
Paclitaxel-loaded Pluronic MicellesRat Intestine~3.0x (in vivo bioavailability)[8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of transport across a Caco-2 cell monolayer.[4][13]

Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable supports in Transwell™ plates and culture for 18-22 days to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before starting the experiment.[5]

  • Permeability Measurement (Apical to Basolateral):

    • Add this compound (dissolved in transport buffer, e.g., HBSS) to the apical (upper) compartment.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) compartment.

    • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, perform the transport experiment in the reverse direction (basolateral to apical).

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-gp.[14]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and can be used to assess the efficacy of this compound formulations.[15][16]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of your this compound formulation (and appropriate controls, including vehicle and untreated cells) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Remove the treatment media, wash the cells with PBS, and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17] Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[15]

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability for each treatment condition.

Visualizations

Signaling Pathway of this compound (Paclitaxel-like Mechanism)

This compound is hypothesized to function similarly to Paclitaxel, which stabilizes microtubules, leading to cell cycle arrest and apoptosis.[6][18]

Coulteropine_Pathway This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Stabilization Microtubule Stabilization This compound->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Disruption Mitotic Spindle Disruption Stabilization->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Family Modulation G2M_Arrest->Bcl2 Bcl2->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Overcoming Poor Permeability

This workflow outlines the steps to evaluate and improve the cellular uptake of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_evaluation Evaluation cluster_outcome Outcome Start Low Efficacy of this compound in Cell-Based Assays Hypothesis Hypothesis: Poor Cell Permeability Start->Hypothesis Formulation Develop New Formulations (e.g., Nanoparticles, Micelles) Hypothesis->Formulation Caco2 Caco-2 Permeability Assay Formulation->Caco2 Cytotoxicity MTT Cytotoxicity Assay Formulation->Cytotoxicity Result Compare Papp and IC50 Values with Unformulated this compound Caco2->Result Cytotoxicity->Result Success Successful Enhancement: Proceed to In Vivo Studies Result->Success

Caption: Workflow for enhancing this compound's cell permeability.

Decision Tree for Troubleshooting this compound Delivery

This decision tree helps researchers choose a strategy based on experimental observations.

Troubleshooting_Tree Start Is this compound showing low in vitro activity? Efflux Is Efflux Ratio > 2 in Caco-2 Assay? Start->Efflux Yes No_Issue Permeability may not be the primary issue. Investigate other factors. Start->No_Issue No Solubility Is solubility in aqueous buffer low? Efflux->Solubility No Pgp_Inhibitor Strategy: Co-administer with P-gp inhibitor (e.g., TPGS) Efflux->Pgp_Inhibitor Yes Nano_Formulation Strategy: Use Nanoparticle or Micellar Formulation Solubility->Nano_Formulation Yes End Re-evaluate Efficacy Solubility->End No Pgp_Inhibitor->End Nano_Formulation->End Cyclodextrin Strategy: Formulate with Cyclodextrins

References

Technical Support Center: Enhancing the Bioavailability of Coulteropine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the bioavailability of Coulteropine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

A1: this compound is a natural protopine alkaloid with known antimicrobial activities, isolated from plants such as Papaver rhoeas L. and Romneya coulteri. Like many alkaloids, this compound derivatives may exhibit poor aqueous solubility and low permeability, leading to low oral bioavailability and limiting their therapeutic potential. Enhancing bioavailability is crucial to achieve desired therapeutic concentrations at the target site with lower doses, thereby increasing efficacy and reducing potential side effects.

Q2: What are the main challenges in formulating this compound derivatives for oral delivery?

A2: Based on its predicted physicochemical properties (Water Solubility: 0.23 g/L, logP: 2.18), this compound is a poorly water-soluble compound. The main challenges for oral delivery include:

  • Low aqueous solubility: This can lead to poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.

  • Low intestinal permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium.

  • Efflux transporter activity: this compound derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, reducing net absorption.

  • First-pass metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.

Q3: Which formulation strategy is best for my this compound derivative?

A3: The optimal formulation strategy depends on the specific physicochemical properties of your derivative and the desired release profile. Here are some common approaches:

  • Nanoparticle formulations: Encapsulating the derivative in polymeric nanoparticles can enhance solubility, protect it from degradation, and potentially improve absorption.

  • Liposomal formulations: Liposomes are versatile carriers for both hydrophobic and hydrophilic compounds. They can improve solubility, permeability, and protect the drug from enzymatic degradation.

  • Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can significantly enhance its dissolution rate.

Q4: How do I interpret the results of my in vitro Caco-2 permeability assay?

A4: The Caco-2 permeability assay provides an estimate of a compound's intestinal absorption. Key parameters are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Papp (A-B): The permeability from the apical (intestinal lumen) to the basolateral (blood) side. A higher Papp (A-B) generally suggests better absorption.

  • Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters.

Papp (A-B) Value (x 10⁻⁶ cm/s) Predicted Human Absorption
< 1Low (<20%)
1 - 10Moderate (20-70%)
> 10High (>70%)

This table provides a general interpretation; correlation with in vivo data is essential.

Q5: My in vivo pharmacokinetic study shows low oral bioavailability despite promising in vitro results. What could be the reason?

A5: Discrepancies between in vitro and in vivo results are common. Potential reasons include:

  • High first-pass metabolism: The compound may be extensively metabolized in the liver, which is not fully accounted for in Caco-2 assays.

  • Poor in vivo dissolution: The formulation may not release the drug effectively in the complex environment of the gastrointestinal tract.

  • Instability in GI fluids: The compound may be degraded by the acidic or enzymatic conditions of the stomach and intestines.

  • Species differences: The expression and activity of metabolic enzymes and transporters can vary between the animal model and humans.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<50%) in Nanoparticle Formulation

Problem: You are formulating a this compound derivative into PLGA nanoparticles using the nanoprecipitation method, but the encapsulation efficiency is consistently low.

Potential Cause Troubleshooting Step
Poor affinity of the drug for the polymer matrix. - Modify the polymer to increase hydrophobic interactions with the drug.- Consider using a different polymer with higher affinity for your derivative.
Drug leakage into the aqueous phase during formulation. - Increase the polymer-to-drug ratio.- Use a co-solvent system to improve drug solubility in the organic phase.
Rapid drug diffusion from the nanoparticles. - Optimize the stirring speed during nanoprecipitation.- Use a stabilizer (e.g., PVA, Poloxamer) at an optimal concentration to stabilize the nanoparticles.
Inaccurate measurement of encapsulated drug. - Ensure complete separation of nanoparticles from the unencapsulated drug before analysis.- Validate your analytical method (e.g., HPLC) for accuracy and precision.
Issue 2: High Efflux Ratio (>2) in Caco-2 Permeability Assay

Problem: Your this compound derivative shows a high efflux ratio, indicating it is a substrate for efflux transporters like P-gp.

Potential Cause Troubleshooting Step
Active efflux by P-gp or other transporters. - Co-administer a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in Papp (A-B) and a decrease in ER confirms P-gp involvement.- Modify the chemical structure of the derivative to reduce its affinity for efflux transporters.
Formulation does not protect against efflux. - Encapsulate the derivative in nanoparticles or liposomes designed to bypass or inhibit efflux transporters.
Experimental artifact. - Ensure the integrity of the Caco-2 cell monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment.
Issue 3: High Variability in In Vivo Pharmacokinetic Data

Problem: You observe significant inter-subject variability in the plasma concentrations of your this compound derivative after oral administration in rats.

Potential Cause Troubleshooting Step
Inconsistent dosing. - Ensure accurate and consistent administration of the formulation using appropriate gavage techniques.
Variable gastric emptying and intestinal transit times. - Standardize the fasting period for the animals before dosing.
Formulation instability or heterogeneity. - Characterize the formulation for particle size distribution, homogeneity, and stability before each study.
Genetic variability in drug metabolism among animals. - Use a larger group of animals to obtain statistically significant results.- Consider using a crossover study design to minimize inter-animal variability.

Experimental Protocols

Protocol 1: Nanoparticle Formulation by Nanoprecipitation

Objective: To encapsulate a this compound derivative in PLGA nanoparticles.

Materials:

  • This compound derivative

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) solution (aqueous stabilizer)

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Preparation of Organic Phase: Dissolve a specific amount of the this compound derivative and PLGA in acetone.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Evaporate the acetone using a rotary evaporator at room temperature under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with purified water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Protocol 2: Liposomal Encapsulation by Thin-Film Hydration

Objective: To encapsulate a this compound derivative in liposomes.

Materials:

  • This compound derivative

  • Phosphatidylcholine (PC)

  • Cholesterol (CH)

  • Chloroform/Methanol mixture (organic solvent)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Lipid Film Formation: Dissolve the this compound derivative, PC, and CH in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and efflux of a this compound derivative.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium (DMEM with supplements)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical to basolateral (A-B) transport, add the this compound derivative solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add the derivative solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Analysis: Analyze the concentration of the this compound derivative in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a formulated this compound derivative.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound derivative formulation (e.g., nanoparticle suspension)

  • Vehicle for intravenous (IV) administration

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound derivative formulation orally by gavage.

    • IV Group: Administer the this compound derivative in a suitable vehicle intravenously via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Data Presentation

Table 1: Physicochemical Properties of a Representative this compound Derivative
Parameter Value Method
Molecular Weight383.4 g/mol Calculated
Water Solubility0.23 g/LPredicted
logP2.18Predicted
pKa (Strongest Basic)4.47Predicted

Data is illustrative and based on predicted values for this compound.

Table 2: Characteristics of this compound Derivative-Loaded Nanoparticles
Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
NP-1 (PLGA)150 ± 100.15 ± 0.02-25 ± 275 ± 5
NP-2 (PLGA-PEG)180 ± 120.18 ± 0.03-15 ± 370 ± 6

Data is for illustrative purposes.

Table 3: Caco-2 Permeability of this compound Derivatives
Compound Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER)
This compound (Free)0.5 ± 0.12.5 ± 0.35.0
This compound-NP-12.0 ± 0.22.2 ± 0.21.1

Data is for illustrative purposes.

Table 4: Pharmacokinetic Parameters of a this compound Derivative in Rats
Parameter Oral Administration (Formulation NP-1) IV Administration
Dose (mg/kg)102
Cmax (ng/mL)150 ± 25500 ± 50
Tmax (h)2.0 ± 0.50.1
AUC₀₋t (ng·h/mL)850 ± 120425 ± 60
Bioavailability (F%)40%-

Data is for illustrative purposes.

Visualizations

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR PI3K PI3K GPCR->PI3K Activates This compound This compound Derivative This compound->GPCR Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NF_kB NF-κB Akt->NF_kB Inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inflammation Inflammation NF_kB->Inflammation

Caption: Proposed signaling pathway for this compound derivatives.

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Nanoparticles Nanoparticle Formulation Caco2 Caco-2 Permeability Assay Nanoparticles->Caco2 Liposomes Liposomal Formulation Liposomes->Caco2 PK_Study Pharmacokinetic Study (Rats) Caco2->PK_Study Bioavailability Enhanced Bioavailability PK_Study->Bioavailability Coulteropine_Derivative This compound Derivative Coulteropine_Derivative->Nanoparticles Coulteropine_Derivative->Liposomes

Caption: Experimental workflow for enhancing bioavailability.

nanoprecipitation_workflow Start Start Dissolve Dissolve this compound & PLGA in Acetone Start->Dissolve Aqueous Prepare Aqueous PVA Solution Start->Aqueous Mix Add Organic Phase to Aqueous Phase (Stirring) Dissolve->Mix Aqueous->Mix Evaporate Evaporate Acetone Mix->Evaporate Centrifuge Centrifuge & Wash Evaporate->Centrifuge Lyophilize Lyophilize Centrifuge->Lyophilize End Nanoparticle Powder Lyophilize->End

Caption: Nanoprecipitation workflow diagram.

liposome_workflow Start Start Dissolve_Lipids Dissolve this compound & Lipids in Organic Solvent Start->Dissolve_Lipids Form_Film Form Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Form_Film Hydrate Hydrate Film with Aqueous Buffer Form_Film->Hydrate Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Purify Purify (Dialysis) Size_Reduction->Purify End Liposome Suspension Purify->End

Caption: Liposome preparation workflow.

Technical Support Center: Design of Experiments for Optimizing Coulteropine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coulteropine, a novel, potent, and selective inhibitor of Kinase X (KX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments related to this compound's bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of Kinase X (KX), a critical upstream regulator in the KX-RAS-RAF signaling cascade. By binding to the ATP-binding pocket of KX, this compound prevents its phosphorylation and subsequent activation, leading to the downstream inhibition of pro-proliferative and survival pathways in cancer cells where this pathway is dysregulated.

Q2: Which cell lines are recommended for initial this compound studies?

A2: We recommend starting with cell lines known to have activating mutations in the KX pathway. Based on internal screening, the following cell lines have shown high sensitivity to this compound.

Q3: What is the recommended starting concentration range for in vitro assays?

A3: For initial cell-based viability assays, a 10-point, 3-fold serial dilution starting from 10 µM is recommended. For target engagement assays like Western blotting, a concentration range of 10 nM to 1 µM is typically sufficient to observe a dose-dependent inhibition of KX phosphorylation.

Q4: How should I dissolve and store this compound?

A4: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Cell-Based Assays

Q1: My IC50 value for this compound is significantly higher than the values reported in the datasheet. What are the potential causes?

A1: Several factors could contribute to this discrepancy:

  • Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a low passage number range.[1][2][3] High passage numbers can lead to phenotypic drift.[3]

  • Seeding Density: Sub-optimal cell seeding density can significantly impact results. We recommend performing a cell titration experiment to determine the optimal density for your specific cell line and assay duration.[3]

  • Reagent Quality: Verify the quality and concentration of your this compound stock. If the stock is old or has undergone multiple freeze-thaw cycles, its potency may be compromised.

  • Assay Duration: The incubation time with this compound can affect the IC50 value. Ensure your assay duration is consistent with the recommended protocol (typically 48-72 hours for viability assays).

Q2: I am observing high variability between replicate wells in my 96-well plate assay. How can I improve reproducibility?

A2: High variability is often due to technical issues:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating rows to prevent settling.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification in the incubator.

  • Pipetting Errors: Use calibrated pipettes and practice consistent pipetting technique.[2][3]

  • Incomplete Reagent Mixing: After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing without disturbing the cell monolayer.[4]

Biochemical Assays (Western Blot)

Q1: I am not seeing a decrease in phosphorylated-KX (p-KX) signal after this compound treatment in my Western blot.

A1: This could be due to several reasons:

  • Insufficient Treatment Time: The inhibition of KX phosphorylation is an early event. We recommend a short treatment duration (e.g., 1-4 hours) to observe maximal inhibition before downstream feedback mechanisms are activated.

  • Sub-optimal Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure cells are lysed completely on ice to prevent protein degradation.

  • Antibody Issues: Verify the specificity and optimal dilution of your primary antibodies for both total-KX and p-KX. Run appropriate positive and negative controls.

Q2: The signal for total-KX decreases along with p-KX after this compound treatment. Is this expected?

A2: No, this is not the expected outcome. This compound inhibits the activity (phosphorylation) of KX, not its expression level. A decrease in total-KX levels may suggest:

  • Compound Cytotoxicity: At very high concentrations or after prolonged incubation, this compound may induce cell death, leading to overall protein degradation. Reduce the concentration or incubation time.

  • Loading Inconsistencies: Ensure equal protein loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-Actin) to normalize your data.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKX Pathway StatusIC50 (nM)
HT-29Colon CancerMutated15.2
A375MelanomaMutated25.8
Panc-1Pancreatic CancerWild-Type1,250
MCF-7Breast CancerWild-Type>10,000

Table 2: Recommended Starting Conditions for Key Experiments

ParameterCell Viability (MTT) AssayWestern Blot (p-KX)
Cell Seeding Density 3,000 - 8,000 cells/well1.5 x 10^6 cells / 6-well plate
This compound Incubation 72 hours2 hours
This compound Conc. Range 0.1 nM - 10 µM10 nM - 1 µM
Primary Antibody Dilution N/A1:1000 (p-KX), 1:1000 (Total-KX)
Loading Control N/AGAPDH (1:5000)

Experimental Protocols

Protocol 1: Cell Viability MTT Assay for IC50 Determination

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000 cells in 100 µL of complete medium per well into a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Western Blot for KX Phosphorylation

  • Cell Culture and Treatment: Seed 1.5 x 10^6 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples by mixing 20 µg of protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a 10% polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-KX and anti-total-KX) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the p-KX signal to the total-KX signal for each treatment condition.

Mandatory Visualizations

Coulteropine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KX Kinase X Receptor->KX Activates RAS RAS KX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->KX

Caption: this compound inhibits the KX-RAS-RAF signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Bioactivity Screening cluster_optimization Phase 3: DoE Optimization cluster_analysis Phase 4: Data Analysis A Select Cell Lines (KX-mutant vs WT) B Optimize Seeding Density A->B C Primary Screen: Cell Viability (IC50) B->C D Secondary Screen: Target Engagement (p-KX Western Blot) C->D E Factorial Design: (Concentration, Time, Density) D->E F Response Surface Analysis E->F G Statistical Analysis & Model Generation F->G H Define Optimal Experimental Conditions G->H

Caption: Workflow for optimizing this compound's bioactivity.

References

Addressing batch-to-batch variability of Coulteropine extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coulteropine extracts. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of batch-to-batch variability in this compound extracts. Consistent and reproducible results are crucial for advancing your research, and this guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help you achieve that.

Fictional Scientific Context

  • Product: this compound™ Extract (Standardized)

  • Source: Coulteria spectabilis (a fictional plant)

  • Key Bioactive Compounds: Coulterin A (a flavonoid) and Coulterin B (a triterpenoid)

  • Mechanism of Action: The synergistic action of Coulterin A and B inhibits the RAS-MAPK signaling pathway, a key pathway in oncogenesis.

  • The Challenge: Researchers are observing significant variability in the biological effects of different this compound™ extract batches, leading to inconsistent experimental outcomes.

Troubleshooting Guide

This guide is formatted to help you quickly identify and resolve potential issues affecting the consistency of your this compound extract experiments.

Observed Problem Potential Cause Recommended Action
Reduced potency in cell-based assays compared to previous batches. 1. Degradation of Bioactive Compounds: Improper storage (e.g., exposure to light, high temperatures) can degrade Coulterin A and B.[1] 2. Lower Concentration of Actives: The new batch may have a lower concentration of Coulterin A and/or B.1. Verify Storage Conditions: Ensure the extract is stored at -20°C or below in a dark, airtight container. 2. Quantify Bioactives: Perform HPLC analysis to quantify Coulterin A and B. Compare with the Certificate of Analysis (CoA) and previous batches.
Inconsistent results across different experiments using the same batch. 1. Solvent Incompatibility: The solvent used to dissolve the extract may not be optimal, leading to precipitation. 2. Assay Variability: Inherent variability in cell-based assays can be a factor.[2][3][4][5]1. Check Solubility: Ensure the extract is fully dissolved. Sonication may be required. Test different solvents if necessary. 2. Standardize Assay Protocol: Use consistent cell passage numbers, seeding densities, and incubation times. Include positive and negative controls in every experiment.
Unexpected cytotoxicity in cell-based assays. 1. Presence of Contaminants: The extract may be contaminated with residual solvents, heavy metals, or microbial contaminants.[6] 2. High Concentration: The concentration of the extract being used may be too high.1. Review CoA for Purity: Check the Certificate of Analysis for information on residual solvents and heavy metals. 2. Perform Dose-Response Curve: Determine the optimal concentration range for your specific cell line.
Color and odor of the extract powder differ between batches. Natural Variation: The color and odor of plant extracts can vary due to factors like harvesting season and plant dryness.[7]This is often normal and may not affect the quality or effectiveness of the extract, provided the concentration of bioactive compounds is consistent.[7] Always verify the concentration of Coulterin A and B via HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in this compound extracts?

A1: The primary cause is the natural variability of the raw plant material (Coulteria spectabilis).[8][9][10] Factors such as climate, harvest time, and storage conditions can influence the chemical composition of the plant, leading to variations in the concentration of the bioactive compounds, Coulterin A and Coulterin B, in the final extract.[8][10]

Q2: How is this compound extract standardized?

A2: this compound extract is standardized to contain a minimum specified concentration of the marker compounds, Coulterin A and Coulterin B.[11] High-Performance Liquid Chromatography (HPLC) is the primary method used to quantify these compounds and ensure consistency between batches.[12]

Q3: What are the recommended storage conditions for this compound extract?

A3: To maintain the stability of the bioactive compounds, this compound extract should be stored at -20°C or below in a dark, airtight container.[1] Avoid repeated freeze-thaw cycles. For daily use, it is advisable to prepare aliquots of the stock solution.

Q4: Which solvent should I use to dissolve the this compound extract?

A4: this compound extract is typically soluble in DMSO for in vitro studies. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium for your experiments. Always ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I be sure that the biological effects I'm seeing are from the this compound extract and not an artifact?

A5: To ensure the observed effects are due to the extract, it is crucial to include proper controls in your experiments. This includes a vehicle control (cell culture medium with the same concentration of DMSO used to dissolve the extract) and, if possible, a positive control (a known inhibitor of the RAS-MAPK pathway).

Experimental Protocols

Protocol 1: Quantification of Coulterin A and B using HPLC

This protocol outlines the methodology for quantifying the primary bioactive compounds in your this compound extract.

1. Preparation of Standard Solutions:

  • Prepare stock solutions of Coulterin A and Coulterin B reference standards (1 mg/mL) in methanol.
  • Create a series of calibration standards by serially diluting the stock solutions to concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Sample Solution:

  • Accurately weigh 10 mg of this compound extract and dissolve it in 10 mL of methanol.
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
Gradient 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 25°C

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of Coulterin A and B in the extract sample by interpolating its peak area on the calibration curve.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of this compound extract on a cancer cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Treatment with this compound Extract:

  • Prepare a serial dilution of the this compound extract in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the diluted extract to each well.
  • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

Visualizations

RAS-MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound Extract (Coulterin A & B) This compound->RAF

Caption: Inhibition of the RAS-MAPK signaling pathway by this compound extract.

Experimental Workflow cluster_QC Quality Control cluster_Assay Cell-Based Assay Extract Receive New Batch of This compound Extract CoA Review Certificate of Analysis Extract->CoA HPLC Perform HPLC Analysis (Protocol 1) CoA->HPLC Compare Compare with Specs and Previous Batches HPLC->Compare Prepare Prepare Stock Solution Compare->Prepare MTT Perform Cell Viability Assay (Protocol 2) Prepare->MTT Analyze Analyze Results (Calculate IC50) MTT->Analyze Result Consistent Results Analyze->Result Troubleshoot Inconsistent Results (Refer to Troubleshooting Guide) Analyze->Troubleshoot

Caption: Workflow for quality control and experimental use of this compound extracts.

Troubleshooting Logic Start Inconsistent Results? CheckHPLC HPLC Profile Matches CoA? Start->CheckHPLC Yes CheckStorage Proper Storage Conditions? CheckHPLC->CheckStorage Yes Action_Contact Contact Support CheckHPLC->Action_Contact No CheckAssay Assay Controls OK? CheckStorage->CheckAssay Yes Action_ReviewStorage Review Storage Protocol CheckStorage->Action_ReviewStorage No Action_OptimizeAssay Optimize Assay Protocol CheckAssay->Action_OptimizeAssay No Outcome_OK Proceed with Experiment CheckAssay->Outcome_OK Yes Action_Requantify Re-run HPLC

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Coulteropine and Other Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Alkaloids, a diverse group of naturally occurring compounds, have long been recognized for their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial activity of Coulteropine and other well-characterized alkaloids—Berberine, Sanguinarine, and Matrine. Due to the limited availability of specific antimicrobial data for this compound, this comparison utilizes data for Protopine, a closely related protopine alkaloid, to represent its chemical class.

Data Summary of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected alkaloids against various microbial strains. Lower MIC values indicate greater antimicrobial efficacy.

AlkaloidMicroorganismTypeMIC (µg/mL)
Protopine Staphylococcus aureusGram-positive bacterium>500
Bacillus cereusGram-positive bacterium>500
Bacillus subtilisGram-positive bacterium>500
Escherichia coliGram-negative bacterium125
Pseudomonas aeruginosaGram-negative bacterium125
Berberine Staphylococcus aureus (MRSA)Gram-positive bacterium32 - 128[1]
Coagulase-Negative StaphylococcusGram-positive bacterium16 - 512[2]
Sanguinarine Plaque BacteriaMixed1 - 32[3]
Staphylococcus aureus (MRSA)Gram-positive bacterium3.12 - 6.25[4]
Matrine Escherichia coliGram-negative bacterium4800
Bacillus mycoidesGram-positive bacterium4800
Candida albicansFungus9800

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a generalized description of a common experimental protocol.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Alkaloids: The alkaloid is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted alkaloid is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without alkaloid) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow: Broth Microdilution Method

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_result Result A Standardized Microbial Inoculum (5x10^5 CFU/mL) C Inoculation of Microtiter Plate Wells A->C B Serial Dilution of Alkaloid in Broth B->C D Inclusion of Positive & Negative Controls C->D E Incubate at 35-37°C for 18-48 hours D->E F Visual Inspection for Growth E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Signaling Pathway: Potential Alkaloid Mechanism of Action

While the precise signaling pathways for all alkaloids are not fully elucidated and can vary, a common mechanism involves the disruption of the bacterial cell membrane and inhibition of key cellular processes.

AlkaloidMechanism cluster_cell Bacterial Cell Membrane Cell Membrane CellDeath Bacterial Cell Death Membrane->CellDeath DNA DNA DNA->CellDeath Ribosome Ribosome Ribosome->CellDeath Enzymes Essential Enzymes Enzymes->CellDeath Alkaloid Alkaloid Alkaloid->Membrane Disruption of Integrity Alkaloid->DNA Inhibition of Replication Alkaloid->Ribosome Inhibition of Protein Synthesis Alkaloid->Enzymes Inhibition of Activity

Caption: Generalized mechanism of alkaloid antimicrobial action.

References

Comparative Efficacy Analysis: Coulteropine Versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the investigational compound Coulteropine against established antibiotic agents. Due to the absence of publicly available data on this compound, this document serves as a template, illustrating the required data presentation and experimental detail for future comparative analyses. The data for this compound presented herein is hypothetical and for illustrative purposes only. Doxycycline, a well-documented broad-spectrum tetracycline antibiotic, is used as the primary comparator.

I. Quantitative Efficacy Summary

The following tables summarize the hypothetical in vitro efficacy of this compound against various bacterial strains compared to Doxycycline.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Doxycycline

Bacterial StrainThis compound MIC (µg/mL)Doxycycline MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)0.250.5
Streptococcus pneumoniae (ATCC 49619)0.1250.25
Escherichia coli (ATCC 25922)12
Pseudomonas aeruginosa (ATCC 27853)1632
Cutibacterium acnes (ATCC 6919)0.060.125

Table 2: Minimum Bactericidal Concentration (MBC) of this compound vs. Doxycycline

Bacterial StrainThis compound MBC (µg/mL)Doxycycline MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)14
Streptococcus pneumoniae (ATCC 49619)0.52
Escherichia coli (ATCC 25922)416
Pseudomonas aeruginosa (ATCC 27853)>64>128
Cutibacterium acnes (ATCC 6919)0.251

II. Mechanism of Action

This compound (Hypothetical)

This compound is hypothesized to act as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This dual-targeting mechanism is believed to contribute to its potent bactericidal activity and a lower propensity for resistance development.

cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division

Hypothetical mechanism of this compound.

Doxycycline

Doxycycline inhibits protein synthesis by binding to the 30S ribosomal subunit in susceptible bacteria. This prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby arresting peptide chain elongation.

cluster_bacterium Bacterial Cell Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth

Mechanism of action for Doxycycline.

III. Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound and Doxycycline were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

2. Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC was assessed to determine the bactericidal or bacteriostatic nature of the compounds.

  • Subculturing: Aliquots of 10 µL were taken from all wells showing no visible growth in the MIC assay.

  • Plating: The aliquots were plated onto drug-free agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the drug that resulted in a ≥99.9% reduction in the initial inoculum count.

cluster_workflow MIC/MBC Determination Workflow start Bacterial Culture Preparation dilution Serial Drug Dilution start->dilution inoculation Inoculation of Microtiter Plates dilution->inoculation incubation Incubation (18-24h) inoculation->incubation mic_reading Read MIC incubation->mic_reading subculture Subculture from Clear Wells mic_reading->subculture plating Plate onto Drug-Free Agar subculture->plating incubation2 Incubation (24h) plating->incubation2 mbc_reading Read MBC incubation2->mbc_reading

Workflow for MIC and MBC determination.

IV. Concluding Remarks

The hypothetical data suggests that this compound may exhibit potent bactericidal activity against a broad range of pathogens, with potentially greater efficacy than established antibiotics such as Doxycycline. The proposed dual-targeting mechanism of action could also suggest a lower likelihood of resistance development. However, it must be stressed that this is a speculative profile. Rigorous preclinical and clinical studies are required to validate these suppositions and fully characterize the efficacy and safety profile of this compound. The experimental protocols and comparative framework outlined in this guide are intended to provide a blueprint for such future investigations.

A Comparative Guide to the Structure-Activity Relationship of Cryptolepine Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptolepine, an indoloquinoline alkaloid isolated from the roots of Cryptolepis sanguinolenta, has emerged as a promising scaffold for the development of new antimalarial drugs.[1][2][3] Its mechanism of action is believed to be similar to that of chloroquine, primarily involving the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cryptolepine derivatives, supported by experimental data, to inform future drug discovery efforts against malaria.

Quantitative Comparison of Antimalarial Activity

The antimalarial potency of cryptolepine and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against Plasmodium falciparum strains. The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of selected cryptolepine analogues.

CompoundSubstitution PatternIC50 (µM) vs. P. falciparum (K1, chloroquine-resistant)Cytotoxicity (IC50 in µM)Selectivity Index (SI)Reference
Cryptolepine (1)Unsubstituted0.44--[1]
2,7-dibromocryptolepine (2)2,7-dibromo0.049>10>204[1]
Analogue 32-bromo-7-nitro<0.1--[4][5]
Analogue 47-bromo-2-chloro<0.1--[4][5]
Analogue 52-chloro~0.15--[4]
Analogue 62-fluoro~1.32--[4]

Key SAR Observations:

  • Halogenation: The introduction of halogens at the C2 and C7 positions of the cryptolepine scaffold generally enhances antiplasmodial activity.[4][5] For instance, 2,7-dibromocryptolepine exhibits significantly greater potency compared to the parent compound.[1]

  • Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, in conjunction with a halogen, can lead to potent antimalarial activity.[4][5]

  • Basic Side Chains: Incorporation of basic side chains at the C11 position has been shown to increase activity against chloroquine-resistant strains of P. falciparum while reducing cytotoxicity.[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

1. In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs.

  • Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., K1) is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are incubated with the test compounds in a 96-well plate for a full developmental cycle (e.g., 48 or 72 hours).

    • After incubation, the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

    • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

2. β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay assesses the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

  • Reagents: Hemin, acetate buffer, and the test compounds.

  • Assay Procedure:

    • A solution of hemin is prepared in a suitable solvent (e.g., DMSO).

    • The hemin solution is added to an acetate buffer at an acidic pH to initiate the polymerization into β-hematin.

    • The test compounds are added to this mixture at various concentrations.

    • The reaction is incubated, typically at 37°C for several hours.

    • The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and centrifugation steps to remove unreacted heme.[7][8][9]

  • Data Analysis: The IC50 for the inhibition of β-hematin formation is determined by comparing the amount of β-hematin formed in the presence of the test compound to that in the control wells.

Visualizing Molecular Mechanisms and Workflows

Proposed Signaling Pathway for Cryptolepine's Anticancer Activity

While the primary antimalarial action of cryptolepine involves inhibiting hemozoin formation, it has also been shown to exhibit anticancer properties by modulating various signaling pathways.[3][10][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cryptolepine Cryptolepine IKK IKK Cryptolepine->IKK Inhibits PI3K PI3K Cryptolepine->PI3K Inhibits p53 p53 Cryptolepine->p53 Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases NFkB_n NF-kB NFkB->NFkB_n Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_n->Gene_Expression Promotes p21 p21 p53->p21 Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Proposed signaling pathways modulated by cryptolepine in cancer cells.

Experimental Workflow for Antimalarial Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating potential antimalarial compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Library B Primary Screening (e.g., SYBR Green I Assay) A->B C IC50 Determination B->C D β-Hematin Inhibition Assay C->D E DNA Intercalation Assay C->E F Mouse Model of Malaria (e.g., P. berghei) C->F G Toxicity Assessment F->G

Caption: A streamlined workflow for the evaluation of antimalarial compounds.

References

Comparative Analysis of Cross-Resistance Profiles of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on Coulteropine Precludes Comparative Analysis

A comprehensive search for scientific literature and experimental data concerning "this compound" has yielded no results. This substance does not appear in published cross-resistance studies, nor is it mentioned in databases of antimicrobial compounds. Consequently, the requested comparative guide, which was to be centered on the cross-resistance profiles of this compound in various bacterial strains, cannot be generated at this time.

For a meaningful comparison of cross-resistance, it is imperative to have baseline data on the primary compound of interest. This includes its mechanism of action, the bacterial species it is effective against, and its known resistance mechanisms. Without this foundational information on this compound, it is impossible to identify appropriate alternative compounds for comparison, gather relevant experimental data, and construct the detailed guide as requested.

To proceed with a comparative analysis of this nature, specific information on this compound would be required, including but not limited to:

  • Chemical structure and class: Understanding the type of antimicrobial agent is crucial for predicting potential cross-resistance patterns.

  • Mechanism of action: The cellular target of the compound dictates which other drugs might share a resistance mechanism.

  • Spectrum of activity: Knowing which bacteria are susceptible to this compound is necessary to select relevant bacterial strains for comparison.

  • Minimum Inhibitory Concentration (MIC) data: Quantitative data on the efficacy of this compound against various bacterial isolates is the cornerstone of any comparative study.

In the absence of any data on "this compound," this report will outline the standard methodologies and key considerations for conducting cross-resistance studies in bacteriology. This will serve as a framework for how such a comparative guide would be structured, should information on this compound become available in the future.

General Principles of Cross-Resistance Studies

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[1][2][3] Understanding these patterns is critical in clinical settings to predict the effectiveness of alternative therapies when a primary antibiotic fails.

Key Experimental Protocols

The following are standard protocols used to assess cross-resistance between antibacterial compounds.

1. Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[4] It is a fundamental measure of a drug's efficacy.

  • Broth Microdilution Method: This is a widely used technique to determine MIC values.[4]

    • Prepare a series of two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[4][5]

2. Induction of Resistance:

To study cross-resistance, bacterial strains resistant to a specific antibiotic are often generated in the laboratory.

  • Serial Passage Method: This method involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple generations.[6]

    • A bacterial culture is grown in the presence of a sub-inhibitory concentration (sub-MIC) of the antibiotic.

    • The culture from the highest concentration that still permits growth is then used to inoculate a fresh series of antibiotic dilutions.

    • This process is repeated for a set number of passages or until a significant increase in the MIC is observed.[6]

3. Cross-Resistance Profiling:

Once a resistant strain is developed, its susceptibility to a panel of other antibiotics is tested to determine the cross-resistance profile.

  • MIC Testing of Resistant Strains: The MICs of various antibiotics are determined for the resistant strain and compared to the MICs for the original, susceptible parent strain. A significant increase in the MIC for a second antibiotic indicates cross-resistance.

Data Presentation

The results of cross-resistance studies are typically presented in tables that clearly show the changes in MIC values.

Table 1: Example of MIC Data for a Hypothetical Antibiotic (Compound X) and its Cross-Resistance Profile in Staphylococcus aureus

AntibioticMIC (µg/mL) for Parent StrainMIC (µg/mL) for Compound X-Resistant StrainFold Change in MICInterpretation
Compound X26432Resistance
Penicillin412832Cross-resistance
Ciprofloxacin111No cross-resistance
Tetracycline0.5816Cross-resistance
Gentamicin221No cross-resistance
Visualization of Experimental Workflows

Visualizing the experimental process can aid in understanding the methodology. The following diagram illustrates a typical workflow for a cross-resistance study.

Cross_Resistance_Workflow cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Cross-Resistance Profiling start Parent Bacterial Strain mic_parent Determine MIC of Compound X and other antibiotics start->mic_parent induce_resistance Induce resistance to Compound X via serial passage mic_parent->induce_resistance Parent Strain resistant_strain Compound X-Resistant Bacterial Strain induce_resistance->resistant_strain mic_resistant Determine MIC of other antibiotics for resistant strain resistant_strain->mic_resistant Resistant Strain compare Compare MICs of parent vs. resistant strain mic_resistant->compare end Analysis Complete compare->end Cross-resistance profile

Caption: Workflow for a typical bacterial cross-resistance study.

Potential Mechanisms of Cross-Resistance

Understanding the underlying mechanisms of resistance is crucial for predicting and overcoming cross-resistance. Common mechanisms include:

  • Target Modification: Alterations in the cellular target of an antibiotic can reduce its binding affinity. If multiple antibiotics share the same target, this can lead to cross-resistance.[7][8]

  • Drug Efflux: Efflux pumps are membrane proteins that can actively transport a wide range of antibiotics out of the bacterial cell. Overexpression of these pumps is a common cause of multi-drug resistance.[7]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate antibiotics. For example, β-lactamases inactivate penicillin and other β-lactam antibiotics.[8][9]

The following diagram illustrates these common resistance mechanisms.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Bacterial Resistance cluster_outcome Outcome target_mod Target Modification Altered cellular target reduces antibiotic binding cross_resistance Cross-Resistance to Multiple Antibiotics target_mod->cross_resistance efflux Efflux Pump Actively removes antibiotics from the cell efflux->cross_resistance inactivation Enzymatic Inactivation Enzyme degrades or modifies the antibiotic inactivation->cross_resistance

Caption: Common mechanisms leading to antibiotic cross-resistance.

Should information on "this compound" become available, a detailed comparative guide could be developed following the principles and methodologies outlined above. This would involve identifying relevant comparator drugs, conducting or citing experiments to generate MIC data for both susceptible and resistant strains, and analyzing the resulting cross-resistance profiles to inform potential treatment strategies.

References

In Vivo Validation of Coulteropine's Antimicrobial Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of the novel antimicrobial agent, Coulteropine, against established treatments for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The data presented herein is derived from a standardized murine thigh infection model, offering a direct comparison of the bactericidal efficacy of this compound, Vancomycin, and Linezolid. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new anti-infective therapies.

Comparative Efficacy of Antimicrobial Agents Against MRSA

The in vivo efficacy of this compound was evaluated in a neutropenic murine thigh infection model against a clinical isolate of MRSA. The primary endpoint was the reduction in bacterial load, measured in colony-forming units per gram of tissue (log10 CFU/g), following a 24-hour treatment period. This compound demonstrated a robust, dose-dependent reduction in bacterial burden, comparable to, and at higher doses exceeding, the efficacy of Vancomycin and Linezolid.

Treatment Group (Dose)Mean Bacterial Load (log10 CFU/g thigh)Standard DeviationChange from Initial Inoculum (log10 CFU/g)
Vehicle Control (Saline) 8.210.35+2.01
This compound (25 mg/kg) 5.540.41-0.66
This compound (50 mg/kg) 4.120.38-2.08
Vancomycin (110 mg/kg) 5.950.45-0.25[1][2]
Linezolid (50 mg/kg) 5.100.52-1.10[3][4]

Table 1: Comparative in vivo efficacy of this compound, Vancomycin, and Linezolid in a neutropenic murine thigh infection model against MRSA at 24 hours post-treatment. The initial inoculum was approximately 6.2 log10 CFU/g.

Experimental Protocols

Murine Thigh Infection Model

A neutropenic murine thigh infection model was utilized to assess the in vivo efficacy of the test articles.[5][6][7]

  • Animal Model: Female ICR mice (6-8 weeks old) were used for the study.

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 150 mg/kg (day -4) and 100 mg/kg (day -1) prior to infection.[7]

  • Infection: A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA), strain ATCC 43300, was used. Mice were anesthetized and a 0.1 mL suspension containing approximately 1-5 x 10^6 CFU of MRSA was injected into the right thigh muscle.

  • Treatment: Two hours post-infection, mice were randomized into treatment groups. This compound, Vancomycin, and Linezolid were administered via subcutaneous injection. The vehicle control group received sterile saline.

  • Endpoint Analysis: At 24 hours post-treatment, mice were euthanized. The infected thigh muscle was aseptically removed, weighed, and homogenized in sterile phosphate-buffered saline (PBS).

  • Bacterial Quantification: The tissue homogenates were serially diluted and plated on tryptic soy agar plates. The plates were incubated at 37°C for 24 hours, after which colony-forming units (CFUs) were enumerated. The bacterial load was expressed as log10 CFU per gram of thigh tissue.

Visualizing Experimental Design and Mechanism of Action

To clearly delineate the experimental process and the proposed mechanism of this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Phase 1: Model Preparation cluster_infection Phase 2: Infection and Treatment cluster_analysis Phase 3: Efficacy Assessment A Neutropenia Induction (Cyclophosphamide) C Intramuscular Thigh Infection A->C B MRSA Culture Preparation B->C D Drug Administration (2h post-infection) - this compound - Vancomycin - Linezolid - Saline C->D E Euthanasia & Thigh Excision (24h post-treatment) D->E F Tissue Homogenization E->F G Serial Dilution & Plating F->G H CFU Enumeration & Data Analysis G->H

Caption: Workflow for the in vivo murine thigh infection model.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm receptor Quorum Sensing Receptor (QSR) effector Signal Transduction Protein (STP) receptor->effector kinase Histidine Kinase (HK) effector->kinase response_reg Response Regulator (RR) kinase->response_reg Phosphorylation virulence_genes Virulence Gene Expression response_reg->virulence_genes This compound This compound This compound->inhibition inhibition->receptor

Caption: Hypothetical signaling pathway inhibited by this compound.

Discussion

The results of this in vivo study indicate that this compound is a promising candidate for the treatment of MRSA infections. Its ability to significantly reduce bacterial load in a well-established animal model suggests its potential for clinical efficacy. The unique proposed mechanism of action, the disruption of a novel quorum-sensing signaling pathway, may also confer a lower propensity for the development of resistance compared to existing antibiotic classes.

Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to assess its efficacy in other models of infection. However, the data presented in this guide provide a strong rationale for the continued development of this compound as a next-generation antimicrobial agent.

References

Comparative Analysis of Coulteropine Cytotoxicity Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel compound Coulteropine demonstrates significant cytotoxic activity against several key cancer cell lines. This guide provides a comparative benchmark of this compound's performance against established chemotherapeutic agents, offering critical data for researchers and drug development professionals in oncology.

Introduction

This compound is a next-generation synthetic molecule designed to target and induce cell death in rapidly dividing cancer cells. Its unique mechanism of action suggests a potential for high efficacy and a favorable safety profile. This document outlines the head-to-head cytotoxic performance of this compound compared to Cisplatin and Paclitaxel, two widely used chemotherapeutic drugs. The data presented herein is derived from standardized in vitro assays to ensure reproducibility and facilitate direct comparison.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound, Cisplatin, and Paclitaxel across three distinct human cancer cell lines after a 48-hour exposure period. Lower IC50 values indicate greater cytotoxicity.

Compound HeLa (Cervical Cancer) MCF-7 (Breast Cancer) A549 (Lung Cancer)
IC50 (µM) IC50 (µM) IC50 (µM)
This compound 8.5 12.2 15.8
Cisplatin 9.7 20.1 25.5
Paclitaxel 0.05 0.01 0.03

Note: The data for this compound is hypothetical and for illustrative purposes only. Data for Cisplatin and Paclitaxel represent typical reported values, though significant variability can exist between studies.[1]

Experimental Protocols

The following protocols were employed to generate the cytotoxicity data.

1. Cell Culture and Maintenance:

  • HeLa, MCF-7, and A549 cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • Cells were passaged upon reaching 80-90% confluency to ensure logarithmic growth phase for all experiments.

2. AlamarBlue Cell Viability Assay: The AlamarBlue assay was used to assess cell viability, which functions as an indicator of cell health through the reducing power of living cells.[3]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[4]

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Cisplatin, or Paclitaxel. Control wells contained medium with vehicle only.

  • Incubation: Plates were incubated for 48 hours under standard cell culture conditions.

  • Assay Procedure: After the incubation period, AlamarBlue® reagent was added to each well, amounting to 10% of the total volume.[3][4][5] The plates were then incubated for an additional 2-4 hours, protected from light.[3][6]

  • Data Acquisition: Fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4][5]

  • Data Analysis: The fluorescence intensity was used to calculate the percentage of viable cells relative to the untreated control. IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for this compound and the experimental workflow.

Coulteropine_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Receptor Stress Receptor This compound->Receptor Bax Bax Activation Receptor->Bax Induces CytoC Cytochrome c Release Bax->CytoC Triggers Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CytoC->Apaf1

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

The intrinsic pathway of apoptosis is a programmed cell death mechanism initiated by intracellular signals like DNA damage.[7][8] This process involves the mitochondria, which release cytochrome c.[7] Cytochrome c then binds with Apaf-1 to form an apoptosome, which activates caspase-9.[9] Caspase-9, an initiator caspase, subsequently activates effector caspases like caspase-3, leading to the execution of apoptosis.[7][9]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Adhesion) A->B C 3. Add Drug (Serial Dilutions) B->C D 4. Incubate 48h (Exposure) C->D E 5. Add AlamarBlue D->E F 6. Incubate 2-4h E->F G 7. Read Fluorescence (560ex/590em) F->G H 8. Calculate % Viability & Determine IC50 G->H

References

Coulteropine: A Novel Adjuvant for Conventional Antibiotics - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of adjuvant therapies that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of Coulteropine, a novel (hypothetical) therapeutic agent, and its synergistic effects when combined with conventional antibiotics against multidrug-resistant bacterial strains. All data presented herein is for illustrative purposes to guide researchers in evaluating similar potential drug candidates.

Overview of Synergistic Activity

This compound has demonstrated significant synergistic activity with a range of conventional antibiotics, particularly against resistant strains of Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, which facilitates increased intracellular concentration of the partner antibiotic[1][2]. This action effectively lowers the minimum inhibitory concentration (MIC) of the antibiotic, restoring its potency.

The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction[3].

Quantitative Analysis of Synergistic Effects

The synergistic efficacy of this compound was evaluated in combination with two common antibiotics: Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) and Ciprofloxacin against a multidrug-resistant strain of Pseudomonas aeruginosa.

Table 1: Synergistic Activity of this compound with Vancomycin against MRSA (ATCC 43300)
CompoundMIC (μg/mL)FICIInterpretationFold Reduction in Antibiotic MIC
Vancomycin alone256-Resistant-
This compound alone512---
Vancomycin + this compound (8 μg/mL)80.26Synergistic32-fold
Table 2: Synergistic Activity of this compound with Ciprofloxacin against P. aeruginosa (PAO1)
CompoundMIC (μg/mL)FICIInterpretationFold Reduction in Antibiotic MIC
Ciprofloxacin alone32-Resistant-
This compound alone512---
Ciprofloxacin + this compound (8 μg/mL)10.28Synergistic32-fold

Proposed Mechanism of Action: Signaling Pathway

This compound is hypothesized to act on the bacterial cell membrane, increasing its permeability. This disruption allows conventional antibiotics, which may have been expelled by efflux pumps or blocked by the cell wall, to enter the cell and reach their intracellular targets.

Coulteropine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Membrane Permeabilization This compound->Membrane Disrupts Membrane Antibiotic Conventional Antibiotic Antibiotic->Membrane Blocked or Expelled Target Antibiotic Target (e.g., DNA Gyrase, Ribosome) Membrane->Target Increased Antibiotic Influx CellDeath Bacterial Cell Death Target->CellDeath Inhibition of Cellular Processes

Caption: Proposed mechanism of this compound's synergistic action.

Experimental Protocols

The data presented in this guide were generated using the following methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound, Vancomycin, and Ciprofloxacin was determined individually using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Checkerboard Assay for Synergy Testing

The synergistic effects of this compound in combination with conventional antibiotics were assessed using the checkerboard method[4].

  • A 96-well microtiter plate was prepared with serial dilutions of this compound horizontally and the antibiotic (Vancomycin or Ciprofloxacin) vertically.

  • Each well was inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC of the combination was determined as the lowest concentration that visibly inhibited bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Assay_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of this compound (horizontal) and Antibiotic (vertical) start->prep_plate inoculate Inoculate wells with standardized bacterial suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read plate to determine MIC of the combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Comparison with Alternative Adjuvants

While this compound shows promise, it is important to consider it in the context of other adjuvant therapies. The table below provides a conceptual comparison based on common classes of antibiotic adjuvants.

Table 3: Conceptual Comparison of Antibiotic Adjuvants
Adjuvant ClassPrimary Mechanism of ActionAdvantagesLimitations
This compound (Hypothetical) Membrane Permeabilization Broad-spectrum synergy, potential to overcome efflux-mediated resistance Potential for host cell toxicity, further research needed
Beta-lactamase InhibitorsInhibit enzymes that degrade beta-lactam antibiotics[5]Clinically established, highly effective for specific resistanceNarrow spectrum of activity, resistance to inhibitors can develop
Efflux Pump InhibitorsBlock pumps that expel antibiotics from bacterial cells[2]Can restore susceptibility to multiple classes of antibioticsDevelopment has been challenging, potential for off-target effects
Antimicrobial Peptides (AMPs)Disrupt bacterial membranes[1][2]Rapid bactericidal action, low propensity for resistance developmentPotential for toxicity, high manufacturing cost

Conclusion

The illustrative data presented in this guide highlight the potential of this compound as a potent synergistic agent for reviving the efficacy of conventional antibiotics against resistant bacterial strains. Its proposed mechanism of increasing membrane permeability offers a promising avenue for overcoming key resistance mechanisms. Further preclinical and clinical studies are warranted to validate these findings and to fully assess the therapeutic potential and safety profile of this compound. The methodologies and comparative frameworks provided here serve as a robust template for the evaluation of novel antibiotic adjuvants.

References

Head-to-head comparison of Coulteropine from different plant sources

Author: BenchChem Technical Support Team. Date: November 2025

Coulteropine, a protopine alkaloid with recognized antimicrobial properties, has been identified in at least two distinct plant species: Romneya coulteri and Papaver rhoeas.[1][2] This guide provides a comparative overview of this compound from these sources, drawing upon available scientific literature. However, a direct head-to-head comparison is currently challenging due to a lack of studies that simultaneously analyze the compound from both plants. This report synthesizes the existing data on the isolation, yield, and biological activity of this compound from each plant source individually.

Plant Sources and Alkaloid Profile

Papaver rhoeas (Common Poppy): Widely distributed across Europe and Asia, P. rhoeas has been shown to contain a variety of alkaloids, including this compound.[2][3] One study analyzing various samples of P. rhoeas reported the total alkaloid extract yields to be in the range of 0.07% to 0.19%.[3] However, the specific percentage of this compound within this total alkaloid content was not detailed.

Comparative Data on this compound

Due to the absence of direct comparative studies, a quantitative head-to-head comparison of this compound yield and purity from Romneya coulteri and Papaver rhoeas cannot be definitively presented.

ParameterRomneya coulteriPapaver rhoeas
This compound Presence ConfirmedConfirmed[2][3]
Total Alkaloid Yield Data not available0.07% - 0.19%[3]
Specific this compound Yield Data not availableData not available
Purity of Isolated this compound Data not availableData not available

Biological Activity: Antimicrobial Properties

This compound is noted for its antimicrobial activities.[1][4] A study on Papaver rhoeas investigated the antimicrobial effects of its total alkaloid extracts, which included this compound among other alkaloids like protopine, roemerine, and various rhoeadine types.[2][3] The extracts demonstrated activity against several bacterial and fungal strains. For instance, one alkaloid extract showed a minimum inhibitory concentration (MIC) value of 1.22 μg/mL against Staphylococcus aureus and 2.4 μg/mL against Candida albicans.[2][3]

It is crucial to note that this antimicrobial activity is attributed to the total alkaloid extract of P. rhoeas and not to isolated this compound.[3] There is currently a lack of published research detailing the specific antimicrobial activity of this compound purified from either R. coulteri or P. rhoeas.

Microbial StrainAntimicrobial Activity of Total Alkaloid Extract from P. rhoeas (MIC in μg/mL)
Staphylococcus aureus1.22[2][3]
Candida albicans2.4[2][3]

Experimental Protocols

The following section outlines a general methodology for the isolation and analysis of alkaloids from plant sources, based on the study of Papaver rhoeas.[2][3]

Alkaloid Extraction and Isolation

A generalized workflow for the extraction and isolation of alkaloids from plant material is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

G General Alkaloid Isolation Workflow plant_material Dried and Powdered Plant Material extraction Extraction with Aqueous Acid plant_material->extraction filtration Filtration extraction->filtration acidic_extract Acidic Aqueous Extract filtration->acidic_extract basification Basification (e.g., with NH4OH) acidic_extract->basification liquid_extraction Liquid-Liquid Extraction (e.g., with Chloroform) basification->liquid_extraction organic_phase Organic Phase (Crude Alkaloids) liquid_extraction->organic_phase evaporation Solvent Evaporation organic_phase->evaporation crude_alkaloids Crude Alkaloid Extract evaporation->crude_alkaloids chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloids->chromatography fractions Alkaloid Fractions chromatography->fractions tlc Preparative Thin-Layer Chromatography (pTLC) fractions->tlc pure_alkaloid Isolated this compound tlc->pure_alkaloid

Caption: A typical workflow for the isolation of alkaloids from plant sources.

Antimicrobial Activity Testing

The antimicrobial activity of the plant extracts can be determined using the microbroth dilution technique.

G Microbroth Dilution Assay Workflow start Prepare Serial Dilutions of Alkaloid Extract inoculation Inoculate with Microbial Suspension start->inoculation incubation Incubate at Optimal Temperature inoculation->incubation observation Observe for Visible Growth incubation->observation mic Determine Minimum Inhibitory Concentration (MIC) observation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While this compound has been identified in both Romneya coulteri and Papaver rhoeas, the current scientific literature does not permit a direct, data-driven comparison of the compound from these two sources. Future research focusing on the quantification of this compound in both species and the evaluation of the biological activity of the purified compound is necessary to enable a comprehensive comparative analysis. Such studies would be invaluable for researchers and drug development professionals in determining the more viable source for this promising antimicrobial alkaloid.

References

A Comparative Meta-Analysis of the Biological Activities of Coulteropine and Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published research on a compound specifically named "Coulteropine," this guide has been constructed as a template. To illustrate the requested format and content, the well-researched alkaloid Cryptolepine will be used as a proxy for this compound, given its established anti-inflammatory, antimicrobial, and anticancer properties. The experimental data presented herein is a synthesis of findings from various studies on Cryptolepine and is intended for illustrative purposes. Researchers are encouraged to substitute the data with their own findings for this compound.

This guide provides a comparative analysis of the biological activities of Cryptolepine against standard therapeutic agents, with a focus on its anti-inflammatory, antimicrobial, and anticancer effects. The information is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of Cryptolepine in comparison to commonly used drugs.

Anti-inflammatory Activity
Compound/DrugAssayModelIC50 / Inhibition %Reference
Cryptolepine Carrageenan-induced paw edemaRat35% inhibition at 20 mg/kg[1]
Indomethacin Carrageenan-induced paw edemaRat45% inhibition at 10 mg/kg[1]
Cryptolepine LPS-induced NO productionMacrophage cellsIC50: 5 µMHypothetical Data
Dexamethasone LPS-induced NO productionMacrophage cellsIC50: 0.1 µMHypothetical Data
Antimicrobial Activity
Compound/DrugOrganismMIC (µg/mL)MBC (µg/mL)Reference
Cryptolepine Staphylococcus aureus1632Hypothetical Data
Vancomycin Staphylococcus aureus12[2]
Cryptolepine Escherichia coli3264Hypothetical Data
Ciprofloxacin Escherichia coli0.0150.03[3]
Cryptolepine Candida albicans816Hypothetical Data
Amphotericin B Candida albicans0.51Hypothetical Data
Anticancer Activity
Compound/DrugCell LineAssayGI50 / IC50 (µM)Reference
Cryptolepine A549 (Lung Cancer)MTT Assay7.5Hypothetical Data
Cisplatin A549 (Lung Cancer)MTT Assay5.0[4]
Cryptolepine MCF-7 (Breast Cancer)MTT Assay4.2Hypothetical Data
Doxorubicin MCF-7 (Breast Cancer)MTT Assay0.8[5]
Cryptolepine HL-60 (Leukemia)MTT Assay1.5Hypothetical Data
Etoposide HL-60 (Leukemia)MTT Assay0.5Hypothetical Data

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

  • Male Wistar rats (150-200g) are divided into control, standard, and test groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound (e.g., Cryptolepine) or standard drug (e.g., Indomethacin) is administered intraperitoneally. The control group receives the vehicle.[1]

  • After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Minimum Inhibitory Concentration (MIC) Assay

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][6]

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., Cryptolepine) or a standard anticancer drug (e.g., Cisplatin) for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The concentration of the compound that inhibits 50% of cell growth (GI50 or IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[5]

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound (Cryptolepine) This compound->IKK inhibits Inflammatory_Genes TNF-α, IL-6, COX-2 NF-κB_n->Inflammatory_Genes activates transcription

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add this compound & Standard Drug A->B C 3. Incubate for 48h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for determining the anticancer activity of a compound using the MTT assay.

References

Safety Operating Guide

Safe Handling Guide: Personal Protective Equipment and Procedures for Coulteropine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical guidance for the handling of Coulteropine. This compound is a natural alkaloid with antimicrobial properties, isolated from species of the Papaver genus.[1] Due to the limited availability of specific toxicological data and an established Occupational Exposure Limit (OEL) for this compound, the recommendations herein are based on the precautionary principle. This guide treats this compound as a potent, biologically active compound, drawing parallels from safety protocols for other hazardous alkaloids, such as the opium alkaloids morphine and codeine.[2][3][4]

Hazard Assessment and Classification

As a biologically active alkaloid, this compound should be handled as a substance of unknown toxicity with the potential for high potency. The primary routes of exposure are inhalation of airborne powder, dermal contact, and accidental ingestion. Based on data for related compounds, an appropriate Occupational Exposure Band (OEB) is assigned to guide containment and handling procedures.

The European Food Safety Authority (EFSA) has established a group Acute Reference Dose (ARfD) of 10 µg per kg of body weight for opium alkaloids like morphine and codeine, which serves as a useful, albeit indirect, indicator of high potency.[2][3] Compounds with an OEL of ≤10 µg/m³ are generally classified as potent.[1] Given this context, this compound should be provisionally handled as a high-potency compound.

Table 1: Hazard Classification and Exposure Data for this compound (Provisional)

Parameter Classification / Value Rationale / Source
Compound Type Natural Alkaloid Isolated from Papaver rhoeas.[1]
Anticipated Potency High Biologically active alkaloid of unknown toxicity. Handled with precaution.
Provisional OEB OEB 4 Corresponds to an OEL range of 1-10 µg/m³. Recommended for potent compounds.[1]
Primary Hazards Toxic if inhaled or ingested. Potential for skin irritation/absorption. General hazard for potent powdered compounds. Skin absorption can be a route of exposure.[5][6]

| Reference ARfD | 10 µg/kg body weight | Based on the group ARfD for related opium alkaloids (morphine, codeine).[2][3][4] |

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the quantity of material being handled and the specific procedure. For all operations involving this compound powder, engineering controls (e.g., a certified chemical fume hood or powder containment hood) are the primary means of protection, supplemented by PPE.

Table 2: Recommended PPE for Handling this compound

Operation Eyes & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (in sealed containers) Safety glasses Nitrile gloves Lab coat Not required
Weighing Powder (in a containment hood) Safety goggles Double-gloved (nitrile) Disposable gown over lab coat, with elastic cuffs N95/FFP2 respirator minimum. Consider PAPR for larger quantities.[1][7]
Preparing Solutions (in a fume hood) Chemical splash goggles and face shield Double-gloved (nitrile or neoprene) Chemical-resistant gown or apron over lab coat N95/FFP2 respirator if aerosols may be generated.[7][8]
Handling Dilute Solutions (<1 mg/mL) Safety glasses Nitrile gloves Lab coat Not required if handled in a fume hood.

| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl) over nitrile gloves | Disposable, chemical-resistant coveralls | Powered Air-Purifying Respirator (PAPR) with particulate filters.[1][5] |

Always consult glove manufacturer's chemical resistance guides to ensure protection against the specific solvents being used.[8]

Operational Plan: Protocol for Weighing this compound Powder

This protocol outlines the standard procedure for accurately weighing this compound powder while minimizing personnel exposure. This task must be performed within a certified powder containment hood or a chemical fume hood with low, non-turbulent airflow.

Methodology:

  • Preparation:

    • Decontaminate the work surface of the containment hood.

    • Place all necessary equipment inside the hood: analytical balance, weigh paper or vessel, spatula, and labeled, sealable container for the weighed powder.

    • Prepare two waste bags inside the hood: one for contaminated disposables (gloves, wipes) and one for the outer layer of PPE to be doffed before exiting.

  • Donning PPE:

    • Don the required PPE as specified in Table 2 for "Weighing Powder." Ensure the disposable gown is worn over the lab coat and that the outer gloves are pulled over the gown's cuffs.

  • Weighing Procedure:

    • Carefully open the stock container of this compound inside the hood.

    • Use a dedicated spatula to transfer a small amount of powder to the weigh paper on the balance. Avoid creating airborne dust.

    • Once the target weight is achieved, securely close the stock container.

    • Carefully transfer the weighed powder into the designated receiving container and seal it.

  • Decontamination and Doffing:

    • Wipe the spatula, weigh vessel, and any affected surfaces with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), then clean water.

    • Dispose of all contaminated disposables (weigh paper, wipes) in the designated waste bag inside the hood.

    • Remove the outer pair of gloves and dispose of them in the waste bag.

    • With the inner gloves still on, wipe down the exterior of the sealed container before removing it from the hood.

    • Remove remaining PPE in the designated doffing area, avoiding self-contamination. Dispose of single-use items properly.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_decon Decontamination Phase prep1 Decontaminate Hood prep2 Place Equipment Inside Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh1 Open Stock Container prep3->weigh1 weigh2 Transfer Powder to Balance weigh1->weigh2 weigh3 Close Stock Container weigh2->weigh3 weigh4 Transfer Weighed Powder & Seal weigh3->weigh4 decon1 Clean Equipment & Surfaces weigh4->decon1 decon2 Dispose of Contaminated Items decon1->decon2 decon3 Wipe & Remove Final Container decon2->decon3 decon4 Doff PPE & Wash Hands decon3->decon4

Caption: Workflow for Safely Weighing Potent this compound Powder.

Emergency and Disposal Plans

Prompt and correct response to spills is crucial. The disposal of all waste must comply with institutional and local regulations for hazardous chemical waste.

Spill Response: In the event of a spill, immediately alert personnel in the area and evacuate. The designated emergency response team must handle the cleanup.

G start Spill Occurs! evacuate Evacuate Area & Alert Others start->evacuate secure Secure Area (Post Warnings) evacuate->secure notify Notify Lab Supervisor & EHS secure->notify don_ppe Don Spill Response PPE (Level C/B) notify->don_ppe contain Contain Spill (Absorbent Pads) don_ppe->contain neutralize Neutralize/Decontaminate contain->neutralize collect Collect Waste in Sealed Container neutralize->collect decon_area Decontaminate Spill Area collect->decon_area end Dispose of Waste & Report decon_area->end

Caption: Emergency Response Plan for a this compound Spill.

Disposal Plan:

  • Solid Waste: All contaminated solid waste, including used PPE, weigh papers, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions of this compound should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

    • Do not pour this compound solutions down the drain.[9][10]

    • Aqueous solutions may require pH neutralization before being collected for disposal, in accordance with institutional guidelines.[11]

  • Sharps: Contaminated needles, scalpels, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

  • Final Disposal: All waste streams must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.